molecular formula C9H16O4 B3251993 (S)-3-(methoxycarbonyl)-5-methylhexanoic acid CAS No. 213270-36-1

(S)-3-(methoxycarbonyl)-5-methylhexanoic acid

Cat. No.: B3251993
CAS No.: 213270-36-1
M. Wt: 188.22 g/mol
InChI Key: AJNNFMRCMKGYHA-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(methoxycarbonyl)-5-methylhexanoic acid is a useful research compound. Its molecular formula is C9H16O4 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-(methoxycarbonyl)-5-methylhexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(methoxycarbonyl)-5-methylhexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-methoxycarbonyl-5-methylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-6(2)4-7(5-8(10)11)9(12)13-3/h6-7H,4-5H2,1-3H3,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNNFMRCMKGYHA-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Assigning the Absolute Stereochemistry of (S)-3-Isobutylglutaric Acid Monomethyl Ester: A Methodological Compendium

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The determination of absolute configuration is a cornerstone of modern pharmaceutical development, where the stereochemistry of a molecule can dictate its efficacy and safety.[1] This guide provides an in-depth technical overview of the principal methodologies for assigning the (S)-configuration to 3-isobutylglutaric acid monomethyl ester, a key chiral building block. We move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, chemists, and drug development professionals. This document details four primary analytical pillars: definitive crystallographic analysis, advanced spectroscopic techniques, NMR-based derivatization, and synthetic/enzymatic correlation, ensuring a self-validating framework for confident stereochemical assignment.

Introduction: The Imperative of Chirality in Pharmaceutical Synthesis

In the pharmaceutical landscape, the three-dimensional arrangement of atoms in a molecule—its absolute configuration—is of paramount importance.[2] Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit profoundly different pharmacological and toxicological profiles.[3] The classic, tragic example of thalidomide underscores the critical need for stereochemical purity and accurate assignment.

3-Isobutylglutaric acid and its derivatives are crucial intermediates in the synthesis of several active pharmaceutical ingredients (APIs), most notably (S)-Pregabalin, a widely used anticonvulsant and analgesic drug.[4][5][6] The biological activity of Pregabalin resides almost exclusively in the (S)-enantiomer. Consequently, robust and unequivocal confirmation of the stereochemistry of its precursors, such as (S)-3-isobutylglutaric acid monomethyl ester, is a non-negotiable step in the drug development pipeline. This guide serves as a technical resource for selecting and implementing the most appropriate analytical strategy for this critical task.

The Gold Standard: Single-Crystal X-Ray Crystallography (SC-XRD)

X-ray crystallography is considered the most reliable and direct method for determining the absolute configuration of a chiral molecule.[3][7][8][9] It provides an unambiguous three-dimensional map of the electron density within a single crystal, revealing the precise spatial arrangement of every atom.

Mechanistic Principle

The technique relies on the diffraction of X-rays by the electron clouds of atoms in a crystalline lattice. To determine the absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is utilized.[7] When the X-ray radiation frequency is near the absorption edge of an atom (typically a "heavy" atom like bromine, or even sulfur or oxygen with a suitable X-ray source like Cu-Kα), a phase shift occurs.[7][9] This phase shift breaks the centrosymmetric relationship between diffraction patterns of enantiomers (Friedel's Law), allowing for the differentiation of the true structure from its mirror image. The Flack parameter is a critical value refined during structure solution; a value close to 0 indicates the correct absolute configuration has been determined.[9]

Experimental Workflow & Protocol

The primary challenge of this method is obtaining a high-quality single crystal suitable for diffraction. For an oil or low-melting-point solid like 3-isobutylglutaric acid monomethyl ester, derivatization is often necessary.

Protocol: Crystalline Salt Formation

  • Derivatization Strategy: The carboxylic acid moiety of the target molecule provides a convenient handle for salt formation. Reacting the enantiomerically pure acid with a commercially available, enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine or (S)-prolinol) of known absolute configuration creates a diastereomeric salt. This not only introduces a rigid, often crystalline, scaffold but also provides an internal reference for the stereochemistry.

  • Stoichiometry: Dissolve equimolar amounts of (S)-3-isobutylglutaric acid monomethyl ester and the chosen chiral amine in a suitable solvent (e.g., ethyl acetate, isopropanol, or acetonitrile).

  • Crystallization: Employ standard crystallization techniques such as slow evaporation, vapor diffusion, or cooling to grow single crystals. This is often the most time-consuming and empirical step.

  • Data Collection: Mount a suitable crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head of a single-crystal X-ray diffractometer.[7] Collect diffraction data, ensuring the use of a radiation source (e.g., Cu-Kα) that can induce anomalous scattering from the atoms present (oxygen is often sufficient).[9]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure. Refine the structural model against the experimental data. A crucial final step is the refinement of the Flack parameter. A value of approximately 0 with a small standard uncertainty confirms the assigned configuration.

Causality and Trustworthiness
  • Why Derivatize? The target molecule itself may be difficult to crystallize. Forming a salt introduces strong ionic interactions and hydrogen bonding networks, which significantly enhance the probability of forming a well-ordered crystal lattice.

  • Self-Validation: The known configuration of the chiral amine acts as an internal validator. The determined structure of the co-crystal must be consistent with the known stereochemistry of the derivatizing agent, providing an unequivocal assignment for the target molecule.

Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD)

For molecules that are difficult to crystallize, VCD offers a powerful alternative for determining absolute configuration in the solution phase.[1][10][11] VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[12][13]

Mechanistic Principle

A VCD spectrum is essentially the infrared equivalent of electronic circular dichroism (ECD). Each vibrational mode in a chiral molecule can have a corresponding VCD band, which can be positive or negative. The resulting spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution. The assignment is achieved by comparing the experimentally measured VCD spectrum to a spectrum predicted from first-principles quantum chemical calculations, typically using Density Functional Theory (DFT).[1][10][14] If the calculated spectrum for the (S)-enantiomer matches the experimental spectrum, the assignment is confirmed.

Experimental and Computational Workflow

dot

Caption: Workflow for VCD-based absolute configuration assignment.

Protocol: VCD Analysis

  • Sample Preparation: Prepare a solution of the enantiomerically pure sample at a relatively high concentration (typically 0.05–0.1 M) in a suitable deuterated solvent, such as chloroform-d (CDCl₃).[1]

  • Data Acquisition: Acquire the IR and VCD spectra on a commercial VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.[1]

  • Computational Modeling:

    • Build a 3D model of one enantiomer (e.g., the (S)-configuration).

    • Perform a thorough conformational search to identify all low-energy conformers.

    • For each stable conformer, perform a geometry optimization and vibrational frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d) basis set). This step also yields the VCD intensities.[14]

    • Generate a final, predicted VCD spectrum by performing a Boltzmann-weighted average of the spectra from all significant conformers.[14]

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer. A good match in the signs and relative intensities of the major bands confirms the absolute configuration.[10] If the signs are consistently opposite, the sample has the (R)-configuration.

Causality and Trustworthiness
  • Why DFT? The subtle differences in the interaction with circularly polarized light are governed by complex electronic and magnetic transition dipole moments, which can only be accurately modeled by quantum chemical methods.

  • Self-Validation: The trustworthiness of the method comes from the quality of the correlation between the physically measured spectrum and the theoretically predicted one. Software tools can quantify this match using algorithms like the Pearson coefficient or Enantiomer Similarity Index, providing a confidence level for the assignment.[14][15]

NMR-Based Derivatization: The Mosher's Method (Adapted)

The Mosher's method is a classic NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[16][17][18] While the target molecule is a carboxylic acid, this method can be powerfully applied through a straightforward chemical correlation.

Mechanistic Principle

The core principle involves converting the enantiopure analyte into a pair of diastereomers by reacting it with both enantiomers of a chiral derivatizing agent (CDA), typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, or Mosher's acid).[18][19] Diastereomers have distinct NMR spectra.[3] In the resulting Mosher's esters, the anisotropic effect of the MTPA phenyl ring causes predictable shielding or deshielding of nearby protons. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the chiral center, the absolute configuration can be deduced.[20][21]

Proposed Workflow: Reduction Followed by Esterification

Since direct formation of an anhydride or ester with Mosher's acid at the carboxylic acid can lead to ambiguous conformational models, a more robust approach is to first reduce the carboxylic acid to a primary alcohol. This reduction does not affect the existing stereocenter, thus directly correlating the configuration of the resulting alcohol with the starting acid.

dot

Caption: Adapted Mosher's method workflow for a chiral carboxylic acid.

Protocol: Adapted Mosher's Analysis

  • Reduction: Selectively reduce the carboxylic acid of (S)-3-isobutylglutaric acid monomethyl ester to a primary alcohol using a mild reducing agent like borane-tetrahydrofuran complex (BH₃•THF) that will not reduce the methyl ester. Purify the resulting chiral alcohol.

  • Derivatization: Divide the alcohol into two portions.

    • React one portion with (R)-(-)-MTPA chloride in the presence of a base (e.g., pyridine).

    • React the second portion with (S)-(+)-MTPA chloride under identical conditions.

    • Purify both diastereomeric esters.[17]

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.

  • Data Analysis:

    • Carefully assign the protons in the spectra, particularly those of the isobutyl group and the protons on the glutarate backbone.

    • Create a table comparing the chemical shifts (δ) for each assigned proton in the two diastereomers.

    • Calculate the difference: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

    • Apply the Mosher model: Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. This spatial distribution allows for the assignment of the absolute configuration at the carbinol center, and thus the original acid stereocenter.

Data Presentation & Interpretation

A key component of Mosher's analysis is the clear tabulation of chemical shift data.

Table 1: Hypothetical ¹H NMR Data for Mosher's Ester Analysis

Proton Assignmentδ (R-MTPA Ester) (ppm)δ (S-MTPA Ester) (ppm)Δδ (δS - δR) (ppm)
-CH₂-O-MTPA (Ha)4.354.45+0.10
-CH₂-O-MTPA (Hb)4.284.36+0.08
Isobutyl -CH₂-1.551.48-0.07
Isobutyl -CH-1.801.72-0.08
Isobutyl -CH₃ (x2)0.920.85-0.07

Interpretation: In this hypothetical example, the positive Δδ values for the protons attached to the carbinol carbon and the negative Δδ values for the protons of the isobutyl substituent allow for the assignment of the absolute configuration according to the established mnemonic for the Mosher model.

Correlative Methods: Chiral Chromatography & Enzymatic Synthesis

While not always absolute methods on their own, chromatographic and synthetic techniques can provide powerful, correlative evidence for stereochemical assignment.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).[22] The enantiomers interact diastereomerically with the CSP, leading to different retention times.

Application for Assignment: This method is primarily for determining enantiomeric purity (e.g., enantiomeric excess, ee). However, if an authenticated, certified reference standard of (S)-3-isobutylglutaric acid monomethyl ester is available, the absolute configuration of a new batch can be confirmed by "spiking."

Protocol:

  • Develop a chiral HPLC method that provides baseline separation of the (R)- and (S)-enantiomers.

  • Inject the new sample to determine its retention time.

  • Inject the certified (S)-standard and note its retention time.

  • Co-inject a mixture of the new sample and the (S)-standard. If the configuration is (S), you will observe an increase in the peak area at the retention time of the (S)-standard.

Stereoselective Enzymatic Synthesis

Principle: Enzymes are highly stereoselective catalysts. If a synthesis or resolution is performed with an enzyme of known stereopreference, the configuration of the product is inherently known. Several studies have detailed the enzymatic resolution of 3-substituted glutaric acid derivatives.[23][24][25][26][27]

Application for Assignment: For example, a lipase that is known to selectively hydrolyze the (R)-ester from a racemic dimethyl 3-isobutylglutarate would leave behind the unreacted (S)-diester and produce the (R)-monoester. By performing a known enzymatic reaction, one can produce a sample of known configuration to be used as an analytical standard.

Protocol:

  • Synthesize racemic dimethyl 3-isobutylglutarate.

  • Perform an enzymatic hydrolysis using a lipase with a well-documented stereopreference (e.g., Pig Liver Esterase or Candida antarctica Lipase B).[23][24]

  • Separate the resulting monoester product from the unreacted diester.

  • The absolute configuration of the isolated monoester is known based on the enzyme's selectivity. This sample can now be used as a reference standard in other methods like chiral HPLC.

Conclusion: A Decision Framework for Method Selection

The assignment of the (S)-configuration to 3-isobutylglutaric acid monomethyl ester can be achieved with high confidence using several orthogonal techniques. The choice of method depends on available instrumentation, sample properties, and the stage of drug development.

  • For definitive, fillings-grade proof, Single-Crystal X-ray Crystallography of a suitable derivative is the unparalleled gold standard.

  • For non-crystalline materials or for confirmation in solution, Vibrational Circular Dichroism provides an excellent and reliable alternative, backed by the power of computational chemistry.

  • When a robust chemical correlation is needed, the adapted Mosher's method offers a classic and trustworthy NMR-based solution.

  • For routine quality control and confirmation against a known standard, Chiral HPLC is efficient and highly sensitive.

By combining these methodologies, researchers and drug development professionals can build a robust, self-validating data package that unequivocally confirms the absolute configuration of this vital pharmaceutical intermediate.

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Sources

Technical Safety & Handling Guide: (S)-3-(methoxycarbonyl)-5-methylhexanoic acid

[1]

Executive Summary

This guide serves as an advanced technical supplement to the standard Safety Data Sheet (SDS) for (S)-3-(methoxycarbonyl)-5-methylhexanoic acid (CAS: 181289-11-2). This molecule, often referred to as the "Pregabalin Hemiester," is a critical chiral intermediate in the chemoenzymatic synthesis of Pregabalin (Lyrica®).

Unlike generic reagents, the handling of this intermediate requires specific attention to stereochemical integrity , hydrolytic stability , and acidic functionality . This document integrates standard hazard classifications with process-specific safety protocols derived from industrial enzymatic resolution workflows.

Part 1: Identification & Molecular Architecture

Chemical Identity
ParameterDetail
IUPAC Name (S)-3-(methoxycarbonyl)-5-methylhexanoic acid
Common Synonyms (S)-Pregabalin Hemiester; 3-Isobutylglutaric acid monomethyl ester; (3S)-3-(2-methylpropyl)pentanedioic acid 1-methyl ester
CAS Number 181289-11-2 (Specific S-isomer)
Molecular Formula C₉H₁₆O₄
Molecular Weight 188.22 g/mol
Physical State Viscous oil or low-melting solid (depending on purity/polymorph)
Chirality (S)-Enantiomer (Critical for pharmacological activity of final API)
Functional Analysis

The molecule contains two distinct carbonyl functionalities that dictate its reactivity and safety profile:

  • Free Carboxylic Acid (C-1): Responsible for the molecule's acidity (pKa ~4.4) and skin/eye irritation potential.[1][2][3][4][5]

  • Methyl Ester (C-5): Susceptible to hydrolysis under strongly basic or acidic conditions, potentially releasing methanol (toxic) and reverting to the achiral 3-isobutylglutaric acid (loss of value).

Part 2: Hazard Identification & Toxicology (The "Why")

GHS Classification (Self-Validating Logic)

While specific toxicological data for this intermediate is proprietary in many registries, "read-across" logic from structurally similar glutaric acid derivatives and the parent diester establishes the following precautionary profile:

  • Skin Corrosion/Irritation (Category 2): The free carboxylic acid proton can disrupt the stratum corneum, leading to erythema.

  • Serious Eye Damage/Irritation (Category 2A): Acidic residues are highly irritating to mucosal membranes.

  • Specific Target Organ Toxicity - SE (Category 3): Inhalation of mists/vapors may cause respiratory tract irritation.

Process-Specific Hazards[1]
  • Enzymatic Hydrolysis Context: This molecule is typically produced in a biphasic system (e.g., Water/Heptane) using lipases (e.g., Thermomyces lanuginosus). The organic layer often contains residual n-heptane (Flammable Liquid, Cat 2) or toluene , which introduces flammability and neurotoxicity risks not inherent to the hemiester itself.

  • Methanol Evolution: If the material is subjected to unintentional hydrolysis (e.g., during high-pH workup), methanol is generated. Methanol is toxic (Category 3) and flammable.

Part 3: Operational Safety & Engineering Controls

Synthesis & Risk Flow

The following diagram illustrates the production pathway of the Hemiester and the associated critical control points (CCPs).

Pregabalin_Synthesis_Safetycluster_0Precursorscluster_1Biocatalytic Reactorcluster_2Target Intermediatecluster_3HazardsDiesterDimethyl 3-isobutylglutarate(Achiral Diester)ReactionHydrolysis(pH 7.0, 30°C)Diester->ReactionFeedLipaseLipase Enzyme(Thermomyces lanuginosus)Lipase->ReactionHemiester(S)-Hemiester(CAS: 181289-11-2)Reaction->HemiesterSelective HydrolysisMethanolByproduct:Methanol (Toxic)Reaction->MethanolSide ProductRacemizationRisk:Racemization (Loss of S-form)Hemiester->RacemizationHeat/High pH

Figure 1: Process flow showing the enzymatic generation of the (S)-Hemiester and associated chemical risks.

Handling Protocols
  • Containment: Handle in a fume hood or ventilated enclosure. For large-scale (kilo-lab) operations, use closed transfer systems to prevent exposure to residual solvents.

  • Temperature Control: Store at 2–8°C . Elevated temperatures promote ester hydrolysis and potential decarboxylation.

  • pH Sensitivity: Avoid contact with strong bases (NaOH, KOH) unless part of a controlled quench. High pH (>10) will hydrolyze the remaining ester, destroying the molecule.

Part 4: Emergency Response Protocols

Spill Management Decision Tree

In the event of a spill, the acidic nature of the material dictates the cleanup strategy.

Spill_ResponseStartSpill DetectedAssessAssess Volume & State(Solid vs. Liquid/Oil)Start->AssessSolidSolid/Viscous OilAssess->SolidLiquidSolution (in Solvent)Assess->LiquidAction_SolidMechanical Pickup(Avoid Dust)Solid->Action_SolidAction_LiquidAbsorb with Vermiculiteor SandLiquid->Action_LiquidNeutralizeNeutralize Surface(Dilute Sodium Bicarbonate)Action_Solid->NeutralizeAction_Liquid->NeutralizeDisposalDispose as HazardousOrganic Acid WasteNeutralize->Disposal

Figure 2: Decision logic for safe containment and cleanup of Hemiester spills.

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes.[1][6] The acidic nature requires prompt dilution to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[1][2][3][6] Do not use organic solvents (ethanol/acetone) to clean skin, as this may increase transdermal absorption.

  • Inhalation: Remove to fresh air. If wheezing occurs (acid mist irritation), seek medical attention.

Part 5: Analytical Assurance (Quality & Safety)[1]

To ensure the material is safe for downstream use (and to verify it hasn't degraded into more hazardous byproducts), the following analytical checks are mandatory:

  • Enantiomeric Excess (ee):

    • Method: Chiral HPLC (e.g., Chiralpak AD-H or AS-H columns).

    • Limit: >98% (S)-isomer.[7][8]

    • Safety Relevance: Using the wrong isomer (R-isomer) in drug synthesis results in an inactive or potentially toxic pharmacological impurity.

  • Residual Methanol:

    • Method: GC-Headspace.

    • Limit: <3000 ppm (ICH Q3C guidelines).

  • Acid Content:

    • Method: Titration with NaOH.

    • Relevance: Significant deviation from theoretical acid value indicates hydrolysis of the ester group.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2734513, (S)-3-(methoxycarbonyl)-5-methylhexanoic acid. Retrieved from [Link]

  • Martinez, C. A., et al. (2008). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. Organic Process Research & Development. (Demonstrates the enzymatic hydrolysis safety and process flow). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Glutaric Acid Derivatives. (Used for read-across hazard classification). Retrieved from [Link]

Methodological & Application

Application Note: A Systematic Approach to Solvent Selection for the Crystallization of (S)-3-(methoxycarbonyl)-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent system for the crystallization of (S)-3-(methoxycarbonyl)-5-methylhexanoic acid. As a key chiral intermediate in the synthesis of various pharmaceutical compounds, including being a known impurity or synthetic precursor related to Pregabalin, obtaining this molecule in high purity and with a defined crystalline form is critical.[1][2][3] This guide moves beyond a simple list of solvents, delving into the theoretical principles, physicochemical properties of the target molecule, and a structured experimental workflow to identify and optimize a robust crystallization process.

Introduction: The Critical Role of Crystallization

Crystallization is a paramount purification and particle engineering technique in the pharmaceutical industry. For chiral molecules like (S)-3-(methoxycarbonyl)-5-methylhexanoic acid, a successful crystallization process not only removes chemical impurities but also ensures enantiomeric purity and isolates the desired solid-state form (polymorph), which profoundly impacts downstream processing, stability, and bioavailability.

The selection of an appropriate solvent or solvent system is the most critical variable in developing a crystallization process. An ideal solvent system will exhibit a specific temperature-dependent solubility profile: high solubility of the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[4] This differential solubility is the driving force for crystallization upon cooling. Furthermore, the chosen solvent must be non-reactive with the compound, relatively non-toxic, and economically viable for the intended scale of production.[5]

Physicochemical Characterization of the Target Molecule

A foundational understanding of the target molecule's properties is the logical starting point for solvent selection. The principle of "like dissolves like" is a guiding tenet in this process, where solvents with similar polarity and hydrogen bonding characteristics to the solute are more likely to be effective.[5][6]

(S)-3-(methoxycarbonyl)-5-methylhexanoic acid (Figure 1) possesses the following key structural features and properties:

  • Molecular Formula: C₉H₁₆O₄[7]

  • Molecular Weight: 188.22 g/mol [7]

  • Functional Groups: A carboxylic acid and a methyl ester.

  • Hydrogen Bonding: The molecule has one hydrogen bond donor (the -COOH group) and four hydrogen bond acceptors (the oxygen atoms of the carbonyl and methoxy groups).[7] This capacity for hydrogen bonding is a significant factor in its interaction with solvents.[6][8]

  • Polarity: With an XLogP3 value of 1.3, the molecule is classified as having moderate polarity.[7]

These features suggest that the molecule will be most soluble in moderately polar solvents, particularly those that can participate in hydrogen bonding. It is expected to have limited solubility in non-polar aliphatic or aromatic hydrocarbons and high solubility in very polar, protic solvents like methanol.

Systematic Workflow for Solvent Selection

A structured, multi-step approach is recommended to efficiently screen and identify the optimal solvent system. This workflow minimizes material consumption and maximizes the probability of success.

G cluster_0 Phase 1: Analysis & Primary Screening cluster_1 Phase 2: Classification & Binary System Design cluster_2 Phase 3: Optimization & Validation A Analyze Physicochemical Properties of Target Molecule B Select Broad Range of Solvents (20+) A->B C Perform Small-Scale Solubility Tests (RT & Hot) B->C D Classify Solvents: 1. Good Solvents 2. Anti-Solvents 3. Non-Solvents C->D E Design & Test Binary Solvent/Anti-Solvent Systems F Select Promising Systems for Method Development E->F G Optimize Crystallization Method (Cooling Rate, Concentration) F->G H Characterize Crystals (Purity, Yield, MP, Form) G->H

Figure 2: Systematic workflow for solvent selection in crystallization.

Experimental Protocols

Protocol 1: Initial Solvent Screening

This protocol aims to rapidly assess the solubility of (S)-3-(methoxycarbonyl)-5-methylhexanoic acid in a diverse range of solvents at ambient and elevated temperatures.

Materials:

  • (S)-3-(methoxycarbonyl)-5-methylhexanoic acid

  • Small vials (e.g., 2 mL HPLC vials) with caps

  • Magnetic stir bars

  • Hotplate/stirrer

  • A selection of solvents covering a wide polarity range (see Table 1).

Procedure:

  • Place approximately 10-20 mg of the compound into a vial.

  • Add the test solvent dropwise (e.g., 0.1 mL increments) while stirring at room temperature (approx. 25°C).

  • Observe and record the volume of solvent required to fully dissolve the solid. If it dissolves in < 0.2 mL, it is "very soluble." If it remains insoluble after 2 mL, it is "insoluble."

  • For solvents where the compound is sparingly soluble or insoluble at room temperature, heat the vial to the solvent's boiling point (or just below it) while stirring.

  • Record if the compound dissolves when hot.

  • Allow the heated vials that showed complete dissolution to cool slowly to room temperature, and then further cool in an ice bath (0-5°C).

  • Observe and record the formation of any precipitate/crystals. The ideal solvent is one where the compound is sparingly soluble or insoluble at room temperature but fully dissolves upon heating and precipitates upon cooling.[4]

Table 1: Hypothetical Solvent Screening Data
SolventPolarity Index (Snyder)Boiling Point (°C)Solubility at 25°C (Qualitative)Solubility at Reflux (Qualitative)Crystallization on Cooling?
n-Heptane0.198InsolubleInsolubleN/A
Toluene2.4111Sparingly SolubleSolubleYes, potential
Ethyl Acetate4.477SolubleVery SolublePoor, low yield
Acetone5.156Very SolubleVery SolubleNo
2-Propanol (IPA)3.982SolubleVery SolublePoor, low yield
Ethanol4.378Very SolubleVery SolubleNo
Methanol5.165Very SolubleVery SolubleNo
Water10.2100InsolubleSparingly SolubleYes, potential

Note: This data is illustrative, based on the molecule's physicochemical properties. Actual experimental results are required.

From this hypothetical screen, Toluene and Water show promise as single-solvent systems. However, many solvents show high solubility even at room temperature, making them ideal candidates for use in a binary solvent system.

Advanced Strategy: Binary Solvent Systems

A binary solvent system, often called a solvent/anti-solvent system, is a powerful technique when no single solvent provides the ideal solubility profile. The compound is dissolved in a "good" solvent in which it is highly soluble, and a miscible "anti-solvent" in which it is poorly soluble is added to induce precipitation.

G cluster_0 High Solubility State cluster_1 Low Solubility State node1 Good Solvent (e.g., Ethanol) Polar Protic Molecules node2 Anti-Solvent (e.g., Water) High Polarity / H-Bonding Network molecule {(S)-MCMHA | {Carboxylic Acid | Methyl Ester}} molecule->node1 Strong Solvation (H-Bonding & Dipole) molecule->node2 Weak Solvation (Molecule is 'pushed out')

Sources

Application Note: A Scalable, High-Yield Process for the Synthesis of (S)-3-(methoxycarbonyl)-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-3-(methoxycarbonyl)-5-methylhexanoic acid is a crucial chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a direct precursor or close analogue to intermediates for Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a widely used anticonvulsant and analgesic drug.[1][2] The critical challenge in its production lies in the efficient and scalable establishment of the stereocenter at the C3 position. This application note details and contrasts two robust, industrially viable methodologies for its production: Asymmetric Hydrogenation and Enzymatic Kinetic Resolution . We provide a strategic overview, detailed step-by-step protocols, and a comparative analysis to guide researchers and process chemists in selecting the optimal synthesis route based on criteria such as atom economy, operational complexity, and cost of goods.

Introduction: The Strategic Importance of Stereocontrol

The pharmacological activity of many drugs is dependent on a single enantiomer. In the case of Pregabalin, the (S)-enantiomer possesses the desired therapeutic activity, while the (R)-isomer is significantly less active.[3] Consequently, developing a scalable and cost-effective process to produce enantiomerically pure intermediates like (S)-3-(methoxycarbonyl)-5-methylhexanoic acid is paramount. Traditional methods often relied on the resolution of a racemic mixture using diastereomeric salt formation, a technique that, while effective, is often laborious and inherently limited to a 50% theoretical yield for the desired enantiomer without complex racemization and recycling loops.[4][5]

Modern synthetic strategies prioritize efficiency and sustainability. This guide focuses on two such advanced approaches:

  • Asymmetric Catalysis: This method directly creates the desired (S)-enantiomer from a prochiral precursor using a small amount of a chiral catalyst, offering high atom economy and excellent enantioselectivity.[6][7]

  • Biocatalysis (Enzymatic Resolution): This "green chemistry" approach utilizes the exquisite selectivity of enzymes to differentiate between enantiomers in a racemic mixture under mild, aqueous conditions.[3][8][9]

This document serves as a practical guide to both methodologies, providing the causal logic behind procedural steps and the necessary data for a thorough evaluation.

Strategic Synthesis Pathways Overview

The choice between asymmetric hydrogenation and enzymatic resolution depends on several factors including available equipment, cost of catalyst/enzyme, and desired throughput. Below is a high-level comparison of the process flows.

G cluster_0 General Starting Material cluster_1 Route A: Asymmetric Hydrogenation cluster_2 Route B: Enzymatic Kinetic Resolution start 3-Isobutylglutaric Acid A1 Prochiral Precursor (e.g., Dimethyl 2-isobutylidenesuccinate) start->A1 B1 Racemic Precursor (e.g., Dimethyl 3-isobutylglutarate) start->B1 A2 Asymmetric Hydrogenation (Chiral Rh Catalyst) A1->A2 A3 (S)-Dimethyl 2-isobutylsuccinate A2->A3 A4 Selective Hydrolysis A3->A4 A_final (S)-3-(methoxycarbonyl)- 5-methylhexanoic acid A4->A_final B2 Enzymatic Hydrolysis (Lipase) B1->B2 B5 Separation B2->B5 B3 (S)-3-(methoxycarbonyl)- 5-methylhexanoic acid B4 Unreacted (R)-Ester B5->B3 B5->B4

Caption: High-level comparison of Asymmetric Hydrogenation and Enzymatic Resolution pathways.

Method 1: Asymmetric Hydrogenation

This approach is a highly efficient method for establishing the chiral center. The core of this process is the catalytic hydrogenation of a prochiral α,β-unsaturated ester using a chiral transition metal complex, such as a Rhodium-DuPHOS catalyst.[6] This catalyst creates a chiral environment that forces the hydrogen to add to one face of the double bond, yielding the (S)-enantiomer with high selectivity.

Experimental Workflow

G start_node Start: Prochiral Olefin Precursor process_node process_node qc_node qc_node output_node output_node A0 Prepare Prochiral Precursor (e.g., Dimethyl 2-isobutylidenesuccinate) A1 Charge Reactor with Precursor, Solvent (Methanol), and Catalyst (e.g., [Rh(COD)(Me-DuPHOS)]BF4) A0->A1 A2 Purge Reactor with N2 then H2 A1->A2 A3 Pressurize with H2 (e.g., 5-10 bar) Heat to Reaction Temp (e.g., 40-50°C) A2->A3 A4 Monitor Reaction (GC or HPLC) A3->A4 A4->A3 Incomplete A5 Depressurize and Purge with N2 A4->A5 Reaction Complete A6 Concentrate Solvent A5->A6 A7 Selective Hydrolysis of Diester (e.g., using LiOH) A6->A7 A8 Aqueous Workup and Extraction A7->A8 A9 Purification (e.g., Distillation or Crystallization) A8->A9 A10 Final Product: (S)-3-(methoxycarbonyl)-5-methylhexanoic acid A9->A10

Caption: Workflow for Asymmetric Hydrogenation route.

Detailed Protocol: Asymmetric Hydrogenation

Materials:

  • Dimethyl 2-isobutylidenesuccinate (prochiral precursor)

  • [(R,R)-Me-DuPHOS-Rh(COD)]BF₄ (catalyst)

  • Methanol (degassed, anhydrous)

  • Hydrogen (high purity)

  • Nitrogen (high purity)

  • Lithium Hydroxide (LiOH)

  • Hydrochloric Acid (HCl, 2M)

  • Ethyl Acetate

  • Magnesium Sulfate (anhydrous)

Protocol:

  • Reactor Setup: Charge a suitable high-pressure reactor with dimethyl 2-isobutylidenesuccinate (1.0 mol) and the chiral rhodium catalyst (0.001 mol, 0.1 mol%). The choice of a low catalyst loading is critical for scalability and cost management.

  • Solvent Addition: Add degassed, anhydrous methanol (500 mL) to the reactor under a nitrogen atmosphere. Anhydrous conditions are crucial to prevent catalyst deactivation.

  • Inerting and Hydrogenation: Seal the reactor. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 6 bar with hydrogen.

  • Reaction: Begin stirring and heat the reactor to 45°C. Maintain the temperature and pressure, monitoring the reaction progress by taking aliquots and analyzing via GC for the disappearance of the starting material. The reaction is typically complete within 12-18 hours.

  • Workup (Part 1): Once the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen. Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Selective Hydrolysis: Dissolve the resulting crude diester in a mixture of THF (500 mL) and water (250 mL). Cool to 0°C and add LiOH (1.0 mol) portion-wise. Stir at 0°C for 4-6 hours. The use of one equivalent of base at low temperature favors the hydrolysis of the less sterically hindered ester, yielding the desired mono-acid.

  • Workup (Part 2): Quench the reaction by adding 2M HCl until the pH is ~2-3. Extract the product with ethyl acetate (3 x 250 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or crystallization to yield the final product.

Expected Results & Analysis
ParameterExpected ValueAnalytical Method
Yield >85% (overall)Gravimetric analysis
Enantiomeric Excess (e.e.) >99%Chiral HPLC/GC[10]
Chemical Purity >99.5%GC-MS, ¹H NMR, ¹³C NMR

Method 2: Enzymatic Kinetic Resolution

This method leverages the stereoselectivity of enzymes, typically lipases, to resolve a racemic mixture. The process starts with a racemic diester, such as dimethyl 3-isobutylglutarate. The enzyme selectively hydrolyzes one ester group of the (R)-enantiomer at a faster rate than the (S)-enantiomer, allowing for the separation of the desired (S)-enantiomer (as the monoester) from the di-acid of the (R)-enantiomer. This approach is celebrated for its environmental benefits, operating in aqueous media under mild conditions.[3][8]

Experimental Workflow

G start_node Start: Racemic Diester process_node process_node qc_node qc_node output_node output_node B0 Prepare Racemic Diester (e.g., Dimethyl 3-isobutylglutarate) B1 Prepare Phosphate Buffer (pH 7.0) Add Racemic Diester B0->B1 B2 Add Immobilized Lipase (e.g., Candida antarctica Lipase B) B1->B2 B3 Incubate at Controlled Temp (e.g., 35°C) with Gentle Agitation B2->B3 B4 Monitor Reaction for ~50% Conversion (Chiral HPLC) B3->B4 B4->B3 Continue Incubation B5 Filter to Recover Immobilized Enzyme B4->B5 Target Conversion Reached B6 Acidify Filtrate to pH 2-3 with HCl B5->B6 B7 Extract with Organic Solvent (e.g., MTBE or Ethyl Acetate) B6->B7 B8 Separate Organic and Aqueous Layers B7->B8 B9 Isolate Product from Organic Layer B8->B9 B11 Unwanted (R)-Diacid remains in Aqueous Layer B8->B11 B10 Final Product: (S)-3-(methoxycarbonyl)-5-methylhexanoic acid B9->B10

Caption: Workflow for Enzymatic Kinetic Resolution route.

Detailed Protocol: Enzymatic Kinetic Resolution

Materials:

  • Racemic dimethyl 3-isobutylglutarate

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Sodium Hydroxide (1M solution for pH control)

  • Hydrochloric Acid (2M)

  • Methyl tert-butyl ether (MTBE)

Protocol:

  • Reaction Setup: To a temperature-controlled vessel, add phosphate buffer (1 L) and racemic dimethyl 3-isobutylglutarate (100 g, 0.46 mol). Begin gentle agitation to form a suspension.

  • Enzyme Addition: Add immobilized lipase (10 g, 10% w/w). The use of an immobilized enzyme is crucial for scalability as it allows for easy recovery and reuse, significantly reducing costs.[6]

  • Resolution Reaction: Maintain the reaction temperature at 35°C. The hydrolysis of the ester will produce carboxylic acid, causing the pH to drop. Maintain the pH at 7.0 by the controlled addition of 1M NaOH solution using a pH-stat titrator.

  • Monitoring: The reaction progress is monitored by the consumption of NaOH. The reaction should be stopped after 0.23 mol of NaOH has been consumed, which corresponds to 50% conversion. This is the point of maximum theoretical yield and enantiomeric excess for both the remaining ester and the produced acid.

  • Enzyme Recovery: Stop the agitation and filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse.

  • Product Isolation: Cool the filtrate to 10-15°C and acidify to pH 2 with 2M HCl. This protonates the carboxylate of the hydrolyzed (R)-enantiomer.

  • Extraction: Extract the mixture with MTBE (3 x 300 mL). The desired (S)-monoester product will be extracted into the organic phase, while the more polar (R)-diacid by-product will preferentially remain in the aqueous phase.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target compound. Further purification can be achieved via vacuum distillation if necessary.

Expected Results & Analysis
ParameterExpected ValueAnalytical Method
Yield 40-45% (Theoretical max. is 50%)Gravimetric analysis
Enantiomeric Excess (e.e.) >98%Chiral HPLC/GC
Chemical Purity >99.0%GC-MS, ¹H NMR, ¹³C NMR

Comparative Analysis of Scalable Methods

FeatureAsymmetric HydrogenationEnzymatic Kinetic ResolutionRationale & Justification
Theoretical Yield ~100%50% (without recycling)Asymmetric synthesis is inherently more atom-economical by avoiding the formation of the unwanted enantiomer.[7]
Atom Economy HighModerateThe resolution process discards half of the initial material unless a racemization/recycling loop for the unwanted enantiomer is implemented.[11]
Selectivity (e.e.) Very High (>99%)Very High (>98%)Both methods offer excellent stereocontrol, which is critical for pharmaceutical applications.
Reagent Cost High (Chiral Ligand/Catalyst)Moderate (Enzyme, reusable)Rhodium catalysts and chiral phosphine ligands are expensive. Immobilized enzymes have a higher initial cost but can be reused multiple times.
Operating Conditions High Pressure, AnhydrousAmbient Pressure, AqueousThe need for a high-pressure reactor and anhydrous solvents adds to the capital and operational cost for the hydrogenation route.
Environmental Impact Moderate (Solvents, Metal Catalyst)Low ("Green")Biocatalysis uses water as a solvent and operates under mild conditions, making it an environmentally benign option.[8]
Scalability ExcellentGoodBoth processes are proven on an industrial scale. Hydrogenation may be more straightforward for very large continuous operations.

Conclusion

Both asymmetric hydrogenation and enzymatic kinetic resolution represent state-of-the-art, scalable processes for the production of (S)-3-(methoxycarbonyl)-5-methylhexanoic acid.

  • Asymmetric Hydrogenation is the superior choice when maximum yield and atom economy are the primary drivers. It is a highly efficient, direct route to the final product, though it requires specialized high-pressure equipment and involves higher-cost, air-sensitive catalysts.

  • Enzymatic Kinetic Resolution is the preferred method when environmental impact, operational simplicity, and safety are prioritized. This "green" approach avoids harsh reagents and conditions. While the theoretical yield is lower, the potential for enzyme recycling and the possibility of integrating a racemization loop for the unwanted enantiomer make it a highly competitive and sustainable industrial process.

The selection of the optimal pathway will ultimately depend on a detailed techno-economic analysis specific to the manufacturing context of the organization.

References

  • Google Patents. WO2011141923A2 - Improved synthesis of optically pure (s)
  • AWS. An Enantioselective Synthesis of (S)-(+)-3- Aminomethyl-5-methyl-hexanoic Acid via Asymmetric Hydrogenation. [Link]

  • Google Patents.
  • Quick Company. An Improved Method For Preparation Of (S) Pregabalin And Intermediate. [Link]

  • Wikipedia. Chiral resolution. Wikipedia.[Link]

  • ResearchGate. An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation | Request PDF. [Link]

  • Google Patents. US7470812B2 - Chiral 3-carbamoylmethyl-5-methyl hexanoic acids, key intermediates for the synthesis of (S)-Pregabalin.
  • Lupine Publishers. Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. [Link]

  • Google Patents. CN108456143A - Asymmetry prepares (S) -3- aminomethyl -5- methylhexanoic acids.
  • ResearchGate. Fig. 2 Presented method for S-pregabalin synthesis: Reagents and... [Link]

  • European Patent Office. METHOD FOR PREPARING PREGABALIN INTERMEDIATE (R)-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID - EP 3805199. [Link]

  • Google Patents. EP1879854B1 - Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid.
  • ResearchGate. Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp. ZJB-09277. [Link]

  • Google Patents. US7619112B2 - Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid.
  • PubMed. Asymmetric hydrogenation of heteroaromatic compounds. National Center for Biotechnology Information.[Link]

  • ACS Publications. Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. [Link]

  • ResearchGate. ChemInform Abstract: Eco-Friendly, Industrial Process for Synthesis of (S)-3-(Aminomethyl)-5-methylhexanoic Acid [Pregabalin]. | Request PDF. [Link]

  • Google Patents. WO2012025861A1 - Process for the preparation of ( s )

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Reagents for selective esterification of 3-isobutylglutaric acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Reagents and Protocols for the Selective Esterification of 3-Isobutylglutaric Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Isobutylglutaric Acid Esters

3-Isobutylglutaric acid is a prochiral dicarboxylic acid that serves as a cornerstone intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its most notable application is in the manufacturing of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a widely prescribed medication for neuropathic pain and epilepsy.[1] The synthetic pathway to Pregabalin often proceeds through the formation of 3-isobutylglutaric anhydride, which is then converted to a mono-amide intermediate.[2][3][4]

The selective esterification of 3-isobutylglutaric acid—either to a monoester or a diester—is a critical transformation that enables further functionalization, improves solubility, or acts as a protecting group strategy. However, because the molecule possesses two chemically equivalent carboxylic acid groups, achieving high selectivity for mono-esterification over di-esterification presents a significant chemical challenge. This guide provides a detailed exploration of the mechanisms, reagents, and protocols to control this selectivity, empowering researchers to synthesize the desired ester with high precision and yield.

Part 1: The Challenge of Selectivity - Monoester vs. Diester

The esterification of 3-isobutylglutaric acid with an alcohol (ROH) can proceed down two pathways. The initial reaction produces the monoester. This monoester can then react further to yield the diester.

Controlling the outcome depends on modulating the relative rates of these two steps (k1 vs. k2).

  • For Mono-esterification: The goal is to maximize the rate of the first reaction (k1) while minimizing the second (k2). This is typically achieved by controlling stoichiometry, using sterically hindered reagents, or employing methods that differentiate the two acid groups.

  • For Di-esterification: The objective is to drive both reactions to completion. This is usually accomplished using a large excess of the alcohol and an acid catalyst, often with the removal of water to shift the equilibrium forward.[5]

G cluster_challenge Selectivity Challenge Diacid 3-Isobutylglutaric Acid Monoester Monoester Product Diacid->Monoester + ROH - H₂O (k1) Diester Diester Product Monoester->Diester + ROH - H₂O (k2) Goal1 Goal: Maximize k1, Minimize k2 Monoester->Goal1 Goal2 Goal: Drive to Completion Diester->Goal2

Caption: The competitive pathways in the esterification of a dicarboxylic acid.

Part 2: Reagent and Strategy Selection Guide

Choosing the correct reagent and strategy is paramount for achieving the desired ester. The following table summarizes common approaches, their mechanisms, and their suitability for either mono- or di-esterification.

StrategyReagent(s)Typical ConditionsSelectivityKey Considerations & Causality
Fischer-Speier Esterification Alcohol (as solvent/reagent), Strong Acid Catalyst (e.g., H₂SO₄, p-TsOH)Reflux, with water removal (e.g., Dean-Stark trap)Low (favors diester)This is a classic equilibrium-driven process. Using a large excess of alcohol and continuously removing the water byproduct forces the reaction towards the thermodynamically stable diester product.[5][6][7]
Stoichiometric Control with Activating Agents Alcohol (1 eq.), DCC or EDCI, DMAP (cat.)Room temperature, aprotic solvent (e.g., DCM)ModerateCarbodiimides like DCC activate the carboxylic acid.[8] Using one equivalent of the acid theoretically favors mono-activation. However, statistical mixtures are common as the resulting monoester can still be activated and react.
Anhydride Ring-Opening 1. Acetic Anhydride2. Alcohol + Base (optional)1. Reflux2. Room Temp or gentle heatHigh (monoester)This is a highly effective two-step method. First, an intramolecular reaction forms the cyclic 3-isobutylglutaric anhydride.[1] The subsequent nucleophilic attack by an alcohol on this symmetrical anhydride reliably yields a single monoester product.
LiCl-Mediated Mono-Esterification Alcohol, Trifluoroacetic Anhydride (TFAA), LiCl25-50 °C, THFVery High (monoester)A modern method demonstrating excellent selectivity. Mechanistic studies suggest LiCl coordinates to one carboxylate, shielding it from activation by TFAA and directing esterification to the other terminus.[9][10] This is particularly effective for bulky alcohols like tert-butanol.[9][10]

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of both monoesters and diesters of 3-isobutylglutaric acid.

Protocol 1: Selective Mono-esterification via Anhydride Intermediate

This protocol is a reliable and widely applicable method for obtaining the monoester derivative.

G cluster_prep Step 1: Anhydride Formation cluster_react Step 2: Ring Opening cluster_workup Step 3: Workup & Purification A Combine 3-Isobutylglutaric Acid & Acetic Anhydride B Reflux (110-130°C) for 2-4 hours A->B C Remove Volatiles (Vacuum Distillation) B->C D Obtain Crude Anhydride C->D E Dissolve Anhydride in Anhydrous Alcohol D->E F Stir at Room Temp (or gentle heat) E->F G Monitor by TLC/HPLC F->G H Reaction Complete G->H I Quench & Extract (e.g., EtOAc/Water) H->I J Dry Organic Layer (e.g., Na₂SO₄) I->J K Purify by Column Chromatography J->K L Characterize Product K->L

Caption: Workflow for selective mono-esterification via the anhydride intermediate.

Step 1: Synthesis of 3-Isobutylglutaric Anhydride

  • In a round-bottom flask equipped with a reflux condenser, combine 3-isobutylglutaric acid (1 equivalent) and acetic anhydride (1.5 - 2 equivalents).

  • Heat the mixture to reflux (typically 110-130°C) for 2-4 hours. The reaction progress can be monitored by the disappearance of the starting diacid using TLC.[1]

  • After completion, allow the mixture to cool slightly. Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure.

  • The resulting crude 3-isobutylglutaric anhydride (a yellow to brown oil/liquid) is often used in the next step without further purification.[1]

Step 2: Alcoholysis of the Anhydride

  • Under an inert atmosphere (e.g., nitrogen), dissolve the crude anhydride from Step 1 in the desired anhydrous alcohol (3-5 equivalents, can also be used as the solvent).

  • Stir the reaction mixture at room temperature. For less reactive alcohols, gentle heating (40-50°C) may be required.

  • Monitor the reaction for the consumption of the anhydride by TLC or HPLC. The reaction is typically complete within 2-12 hours.

  • Once complete, remove the excess alcohol under reduced pressure.

Step 3: Workup and Purification

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted diacid) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude monoester product by silica gel column chromatography to yield the pure compound.[11][12]

Protocol 2: Di-esterification via Fischer-Speier Esterification

This protocol is designed to maximize the yield of the diester product by driving the reaction equilibrium to completion.

Methodology:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 3-isobutylglutaric acid (1 equivalent).

  • Add the desired alcohol, which will serve as both the reactant and the solvent (use at least a 10-fold molar excess).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 1-2 mol%) or p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture to reflux. Water will be produced during the reaction and will be collected in the Dean-Stark trap as an azeotrope with the alcohol/solvent, driving the reaction forward.[5]

  • Continue refluxing until no more water is collected in the trap, indicating the reaction is complete (typically 8-24 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude diester, which can be further purified by vacuum distillation or column chromatography if necessary.

Part 4: Reaction Monitoring and Analysis

Effective monitoring is crucial for determining reaction completion and assessing purity.

  • Thin-Layer Chromatography (TLC): An indispensable tool for qualitative, real-time tracking. By co-spotting the reaction mixture with the starting material, one can visualize the consumption of the diacid and the formation of the less polar ester products.

  • Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These techniques are ideal for quantitative analysis.[13][14] They can accurately determine the ratio of starting material, monoester, and diester in a reaction mixture, allowing for precise calculation of conversion and selectivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product. For mono-esters, the integration of the signals corresponding to the alcohol moiety against the backbone protons of the glutaric acid will confirm the 1:1 stoichiometry. For di-esters, this ratio will be 2:1.

  • Infrared (IR) Spectroscopy: Useful for confirming the formation of the ester functional group. Look for the appearance of a strong C=O stretch around 1735 cm⁻¹ and the disappearance of the broad O-H stretch from the carboxylic acid.[11]

Part 5: Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficient catalyst (Fischer).- Wet reagents/solvents.- Low reaction temperature.- Add more acid catalyst.- Use anhydrous solvents and reagents.- Ensure the reaction is at the proper reflux temperature.
Reaction Stalls (Incomplete Conversion) - Equilibrium reached (Fischer).- Deactivation of catalyst.- Ensure efficient water removal with the Dean-Stark trap.- Add a fresh portion of catalyst.
Poor Selectivity (Mixture of Mono/Diester) - Stoichiometry not controlled for mono-esterification.- Reaction time too long for mono-esterification.- For mono-ester, use the anhydride method.- If using stoichiometric control, carefully monitor the reaction and stop it once the starting material is consumed.
Formation of Glutaric Anhydride as Byproduct - High heat applied directly to the diacid, especially under acidic conditions.[15]- This is the desired intermediate in Protocol 1. In other methods, use milder conditions or activating agents that do not require high heat.
Difficult Purification - Products (mono/diester) have similar polarities.- Optimize column chromatography conditions (e.g., use a shallow solvent gradient).- Consider derivatization of the free acid on the monoester to alter its polarity before separation.

References

  • Li, Z., et al. (2025).
  • Li, Z., et al. (2025).
  • Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Taylor & Francis Online.
  • Mono esters of dicarboxylic acids, their preparation and use.
  • Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. SciELO.
  • Twibanire, J. K., & Grindley, T. B. (2011). Selective monoesterifications of diols and polyols. Organic Letters.
  • Ester synthesis by esterific
  • Method of preparing monoesters.
  • Melnyk, S. (2017). Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions.
  • Esterification monitoring using X-Pulse: calculation of activation parameters. Spectroscopy Europe/World.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. MDPI.
  • Process for preparation of dicarboxylic acid monoesters.
  • Esterification Mechanism of Bagasse Modified with Glutaric Anhydride in 1-Allyl-3-methylimidazolium Chloride.
  • Minimizing Byproduct Formation in Glutarate Esterific
  • Processes for the synthesis of 3-isobutylglutaric acid.
  • Method for preparing 3-isobutylglutaric acid.
  • 3-Isobutylglutaric Anhydride | CAS 185815-59-2. BenchChem.
  • The preparation method of 3 isobutylglutaric acid monoamides.
  • Mechanism of 3-isobutyl glutarimide (9) synthesis.
  • Reaction mechanism of the green synthesis of glutaric acid. RSC Publishing.
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses.
  • Processes for the synthesis of 3-isobutylglutaric acid.
  • Research into esterification of mixture of lower dicarboxylic acids by 2-ethylhexan-1-ol in the presence of p-toluenesulfonic acid. Semantic Scholar.

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Green chemistry methods for synthesizing Pregabalin chiral intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Green Chemistry Methods for the Synthesis of Pregabalin Chiral Intermediates

Abstract

Pregabalin, the active ingredient in Lyrica®, is a crucial pharmaceutical for treating epilepsy, neuropathic pain, and anxiety disorders.[1] Its therapeutic efficacy is exclusive to the (S)-enantiomer, making stereoselective synthesis a critical aspect of its manufacturing. Traditional synthetic routes often rely on classical resolution with chiral agents or the use of stoichiometric chiral auxiliaries, which can be inefficient, generate significant waste, and possess poor atom economy. This guide details advanced green chemistry methodologies, with a focus on chemoenzymatic strategies, that overcome these limitations. We provide in-depth technical discussion and field-proven protocols for the synthesis of key chiral intermediates of (S)-Pregabalin, designed for researchers and process chemists in pharmaceutical development.

Introduction: The Imperative for Green Synthesis of (S)-Pregabalin

The synthesis of single-enantiomer drugs like (S)-Pregabalin presents a formidable challenge in pharmaceutical manufacturing. The first-generation process involved the resolution of a racemic intermediate using (S)-(+)-mandelic acid, a method that is inherently limited to a maximum theoretical yield of 50% and necessitates the disposal of the undesired (R)-enantiomer.[2] Subsequent non-enzymatic industrial processes also involved resolution via selective crystallization, which still generated substantial waste streams.[3]

The principles of green chemistry—waste prevention, atom economy, use of less hazardous chemicals, and catalysis—offer a paradigm shift. For Pregabalin, this has led to the development of elegant chemoenzymatic and asymmetric catalytic processes that establish the required stereocenter early and efficiently. These modern routes not only enhance yield and enantiomeric purity but also significantly reduce the environmental footprint by minimizing solvent use, recycling unwanted enantiomers, and operating under milder conditions.[2][4][5] This document focuses on these superior, sustainable alternatives.

Overview of Green Synthetic Strategies

Modern green syntheses of (S)-Pregabalin intermediates primarily diverge into two main catalytic approaches: chemoenzymatic and asymmetric catalysis. Chemoenzymatic routes leverage the exquisite selectivity of enzymes, while asymmetric catalysis uses chiral metal complexes or organocatalysts to achieve the same goal.

G cluster_final Final Product CNDE rac-CNDE (rac-2-carboxyethyl-3-cyano- 5-methylhexanoic acid ethyl ester) Lipase Lipase/Esterase Kinetic Resolution CNDE->Lipase IBSN rac-IBSN (Isobutylsuccinonitrile) Nitrilase Nitrilase Kinetic Resolution IBSN->Nitrilase SCCMA (S)-CCMA ((S)-2-carboxyethyl-3-cyano- 5-methylhexanoic acid) Lipase->SCCMA Hydrolysis of (S)-enantiomer SCMHA (S)-CMHA ((S)-3-cyano-5-methylhexanoic acid) Nitrilase->SCMHA Hydrolysis of (S)-enantiomer EneReductase Ene-Reductase Asymmetric Bioreduction SCCMA->SCMHA Decarboxylation Pregabalin (S)-Pregabalin SCMHA->Pregabalin Hydrogenation

Chemoenzymatic Routes: Harnessing Nature's Catalysts

Chemoenzymatic processes have become a cornerstone of modern pharmaceutical synthesis due to their high selectivity, mild operating conditions, and reduced environmental impact. For Pregabalin, several classes of enzymes have been successfully employed.

Kinetic Resolution via Lipases and Esterases

This is one of the most successful and widely implemented green strategies for Pregabalin. The process hinges on the enzymatic kinetic resolution of a racemic diester, typically rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE).

Causality Behind the Method: Lipases and esterases are hydrolases that can selectively hydrolyze an ester functional group in one enantiomer of a racemic mixture, leaving the other enantiomer untouched. This difference in reaction rate allows for the separation of the two enantiomers. The key intermediate, (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA), is formed, which can then be decarboxylated to yield another key precursor, (S)-3-cyano-5-methylhexanoic acid ethyl ester.[2][4]

Key Enzymes & Insights:

  • Lipolase®: A commercially available lipase that has been successfully used in the manufacturing process. It exhibits high enantioselectivity and activity for the hydrolysis of the CNDE precursor.[2][6]

  • Talaromyces thermophilus Lipase (TTL): A mutant of this lipase (L206F/P207F/L259F) has shown exceptionally high hydrolytic activity towards CNDE.[6][7][8] Immobilization of this mutant on epoxy resin allows for high substrate loading (up to 3 M) and excellent reusability, retaining over 46% conversion after 10 cycles.[6][8]

  • Pseudomonas cepacia Lipase: Immobilized versions of this enzyme have also been reported for the kinetic resolution of related intermediates, achieving high yields and >99% enantiomeric excess (e.e.).[3]

A critical advantage of this route is the ability to racemize and recycle the unreacted (R)-enantiomer. Treatment with sodium ethoxide at elevated temperatures (e.g., 80°C) can efficiently racemize the unwanted ester, allowing it to be fed back into the enzymatic resolution step, dramatically improving the overall process yield and atom economy.[2]

Kinetic Resolution via Nitrilases

An alternative and highly efficient chemoenzymatic route starts from isobutylsuccinonitrile (IBSN). This approach leverages the regio- and enantioselective hydrolysis of one of the nitrile groups.

Causality Behind the Method: Nitrilases can hydrolyze a nitrile group directly to a carboxylic acid. In the kinetic resolution of IBSN, a nitrilase selectively converts the (S)-enantiomer to (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA), a critical chiral intermediate for Pregabalin, leaving the (R)-IBSN largely unreacted.[9][10] This method is advantageous as it can reduce the number of synthetic steps compared to the lipase route.[9]

Key Enzymes & Insights:

  • Brassica rapa Nitrilase (BrNIT): E. coli cells harboring this nitrilase have been used for the synthesis of (S)-CMHA, demonstrating high enantioselectivity (E > 150).[9]

  • Arabis alpina Nitrilase (AaNIT): An engineered mutant of this enzyme (N258D) showed excellent enantioselectivity (E > 300) and tolerance to high substrate concentrations (100 g/L).[11]

  • Process Optimization: A significant finding was the identification of a byproduct, (S)-3-cyano-5-methyl hexanoic amide. This was ingeniously addressed by creating a one-pot bienzymatic cascade using the nitrilase and an amidase, which converted the amide byproduct into the desired (S)-CMHA, thereby improving yield and purity.[11] Furthermore, combining immobilized nitrilase with continuous flow racemization of the unreacted (R)-IBSN has been shown to create a highly efficient and sustainable manufacturing process.[10]

Asymmetric Bioreduction via Ene-Reductases

This approach represents a more direct method of creating the chiral center, rather than resolving a racemic mixture.

Causality Behind the Method: Ene-reductases catalyze the asymmetric reduction of activated carbon-carbon double bonds. By starting with a prochiral β-cyanoacrylate ester, an ene-reductase can stereoselectively reduce the double bond to directly form the desired (S)-β-cyano ester, a precursor to Pregabalin.[12][13] This method is an elegant green alternative to metal-dependent hydrogenation protocols.[12] The stereochemical outcome can be controlled by engineering the substrate (e.g., varying the size of the ester moiety) or by using stereochemically pure (E)- or (Z)-isomers of the starting material.[12][13]

Data Summary: Performance of Biocatalysts

The selection of a biocatalyst is driven by performance metrics under process conditions. The table below summarizes key data for different enzymatic approaches.

Enzyme SystemSubstrateSubstrate LoadingConversion (%)Product e.e. (%)Key AdvantagesReference(s)
Immobilized TTL Mutant CNDE3 M49.7%>95%High substrate tolerance, excellent reusability (10+ cycles).[6][8]
Immobilized E. coli / BrNIT IBSN100 g/L>41.1% (after 12 batches)>99%High enantioselectivity, fewer synthetic steps.[9]
Immobilized Nitrilase (Continuous Flow) IBSN700 mM45.3%99.5%Integrated with racemization for high efficiency.[10]
AaNIT Mutant (N258D) & Amidase Cascade IBSN100 g/L45.0%99.3%Eliminates amide byproduct, improving purity and yield.[11]

Detailed Application Protocols

The following protocols are designed to be self-validating, providing researchers with a robust starting point for process development.

Protocol 1: Lipase-Mediated Kinetic Resolution of rac-CNDE

This protocol is adapted from the principles described for immobilized Talaromyces thermophilus lipase (TTL) mutants, which demonstrate high efficiency and reusability.[6][8]

G prep 1. Prepare Biphasic System (n-heptane/water) and add rac-CNDE substrate. enzyme 2. Add Immobilized Lipase (e.g., TTL on epoxy resin) and co-factor (e.g., Zn(OAc)2). prep->enzyme react 3. React at Controlled Temp/pH (e.g., 30°C, pH 7.5) with mechanical stirring. enzyme->react monitor 4. Monitor Reaction (HPLC/GC) for conversion and enantiomeric excess (e.e.). react->monitor separate 5. Separate Phases. Recover immobilized enzyme by filtration for reuse. monitor->separate extract 6. Aqueous Phase: Acidify to pH 2-3 and extract (S)-CCMA product. separate->extract recycle 7. Organic Phase: Contains (R)-CNDE. Subject to racemization for recycling. separate->recycle

Methodology:

  • Reaction Setup: Prepare a biphasic system consisting of n-heptane and a suitable buffer (e.g., Tris-HCl, pH 7.5) in a 4:1 v/v ratio in a jacketed glass reactor equipped with an overhead stirrer.

  • Substrate Addition: Add rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) to the system to a final concentration of 1-3 M.[6]

  • Catalyst Addition: Introduce the immobilized lipase (e.g., TTL mutant on epoxy resin D5730) at a suitable loading. Add any required co-factors, such as 50 mM zinc acetate, which may enhance activity.[6]

  • Reaction Conditions: Maintain the reaction temperature at 30°C and stir vigorously (e.g., 500 rpm) to ensure adequate mixing of the two phases.

  • Monitoring: Periodically take samples from the aqueous phase. Analyze for the formation of the product, (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA), and determine the enantiomeric excess (e.e.p) using chiral HPLC.

  • Workup & Catalyst Recovery: Once the reaction reaches ~50% conversion (optimal for kinetic resolution), stop the stirring and allow the phases to separate. The immobilized enzyme can be recovered by simple filtration, washed, and reused for subsequent batches.[6]

  • Product Isolation: Isolate the (S)-CCMA from the aqueous phase.

  • Recycling: The organic phase, now enriched with (R)-CNDE, can be treated with a base (e.g., sodium ethoxide in ethanol) at 80°C to induce racemization, preparing it for reuse in a subsequent resolution cycle.[2]

Protocol 2: Nitrilase-Mediated Synthesis of (S)-CMHA

This protocol outlines the whole-cell biocatalytic conversion of isobutylsuccinonitrile (IBSN) using the principles of a bienzymatic cascade to maximize yield and purity.[11]

Methodology:

  • Biocatalyst Preparation: Prepare recombinant E. coli cells expressing the engineered nitrilase (e.g., AaNIT N258D) and cells expressing a suitable amidase. The cells should be harvested and resuspended in a reaction buffer (e.g., phosphate buffer, pH 7.0).

  • Reaction Setup: In a suitable reactor, add rac-isobutylsuccinonitrile (IBSN) to the buffer to a final concentration of 100 g/L.[11]

  • Catalyst Addition: Add the resuspended whole-cell biocatalysts to the reaction mixture. The bienzymatic cascade ensures that any amide byproduct formed by the nitrilase is immediately converted to the desired carboxylic acid by the amidase.[11]

  • Reaction Conditions: Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation to ensure proper suspension of the substrate and cells.

  • Monitoring: Track the progress of the reaction by analyzing samples via HPLC to quantify the concentration of (S)-CMHA and confirm the absence of the amide byproduct.

  • Workup: After achieving the target conversion (45-50%), terminate the reaction. Separate the cell biomass via centrifugation or filtration.

  • Product Isolation: Acidify the resulting supernatant to pH 2-3 with HCl. The product, (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA), can then be extracted with an organic solvent (e.g., ethyl acetate) and purified.

  • Final Conversion: The purified (S)-CMHA can be converted to (S)-Pregabalin in a single step via hydrogenation using a catalyst like Raney nickel.[10]

Conclusion

The transition from classical resolution to green, catalytic methods for the synthesis of (S)-Pregabalin intermediates represents a significant advancement in pharmaceutical manufacturing. Chemoenzymatic routes utilizing lipases, nitrilases, and ene-reductases offer unparalleled selectivity and operate under mild, aqueous conditions, drastically reducing waste and improving process safety. Key innovations such as enzyme immobilization and the integration of unwanted enantiomer recycling have pushed yields far beyond the 50% theoretical limit of classical resolution. These methodologies not only provide an economically competitive advantage but also align with the growing imperative for sustainable and environmentally responsible chemical manufacturing.

References

  • Martinez, C. A., Hu, S., Dumond, Y., Tao, J., Kelleher, P., & Tully, T. (2008). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. Organic Process Research & Development, 12(3), 392–398. Available from: [Link]

  • Liu, J., Li, N., Zhang, J., Wu, L., & Zheng, P. (2018). Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. Molecules, 23(11), 2849. Available from: [Link]

  • Praveen, C. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. Trade Science Inc. Available from: [Link]

  • Zhang, Q., Wu, Z., Liu, S., Tang, X. L., Zheng, R., & Zheng, Y. (2019). Efficient Chemoenzymatic Synthesis of Optically Active Pregabalin from Racemic Isobutylsuccinonitrile. Organic Process Research & Development, 23(10), 2269–2275. Available from: [Link]

  • Skalden, L., Genzel, Y., & Hall, M. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry, 78(5), 2259–2263. Available from: [Link]

  • Zhang, Q., Liu, S., Chen, Q., Wu, Z., & Zheng, Y. (2024). Development of a Sustainable Chemoenzymatic Process for (S)-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization. Organic Process Research & Development, 28(2), 793–800. Available from: [Link]

  • ACS Green Chemistry Institute. (n.d.). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. American Chemical Society. Available from: [Link]

  • Yu, H.-J., Shao, C., Cui, Z., Feng, C.-G., & Lin, G.-Q. (2012). Synthesis of Pregabalin. Synfacts, 2013(01), 12. Available from: [Link]

  • Hoekstra, M. S., & Sobieray, D. M. (2001). Asymmetric synthesis of pregabalin. Google Patents.
  • Hoekstra, M. S., & Sobieray, D. M. (2001). Asymmetric synthesis of pregabalin. Google Patents.
  • Liu, J., Li, N., Zhang, J., Wu, L., & Zheng, P. (2018). Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. Semantic Scholar. Available from: [Link]

  • Skalden, L., Genzel, Y., & Hall, M. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry, 78(5), 2259–2263. Available from: [Link]

  • Chen, J., Wu, J., & Zheng, R. (2012). Biocatalytic synthesis of chiral intermediate of pregabalin with high substrate loading by a newly isolated Morgarella morganii ZJB-09203. ResearchGate. Available from: [Link]

  • Hedvat, L., et al. (2007). The use of enzymatic resolution for the preparation of intermediates of pregabalin. Google Patents.
  • Hedvat, L., et al. (2009). The use of enzymatic resolution for the preparation of intermediates of pregabalin. Google Patents.
  • Liu, J., Li, N., Zhang, J., Wu, L., & Zheng, P. (2018). Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. PubMed. Available from: [Link]

  • Vinigiri, D., et al. (2022). Preparation of enantiopure pregabalin intermediate using cross linked enzyme aggregates (CLEAs) in basket reactor. Biocatalysis and Biotransformation, 40(5), 415-425. Available from: [Link]

  • Zhang, Q., et al. (2019). Highly regio- and enantioselective synthesis of chiral intermediate for pregabalin using one-pot bienzymatic cascade of nitrilase and amidase. Applied Microbiology and Biotechnology, 103(14), 5617-5626. Available from: [Link]

  • Zhejiang NHU Co Ltd. (n.d.). A green and efficient synthetic method of pregabalin. Patsnap. Available from: [Link]

  • Zhejiang NHU Co Ltd. (2021). Green and efficient synthesis method of pregabalin. Google Patents.
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Handling and storage stability of (S)-3-(methoxycarbonyl)-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: (S)-3-(methoxycarbonyl)-5-methylhexanoic acid

A Comprehensive Guide to Handling, Storage, and Stability Assessment

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper handling, storage, and stability assessment of (S)-3-(methoxycarbonyl)-5-methylhexanoic acid. By integrating principles from authoritative guidelines and fundamental chemical knowledge, this application note outlines the compound's physicochemical properties, potential degradation pathways, and robust protocols for ensuring its integrity over time. The methodologies described are designed to be self-validating and are grounded in the principles set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction and Compound Overview

(S)-3-(methoxycarbonyl)-5-methylhexanoic acid is a chiral carboxylic acid and methyl ester that serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural integrity is paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Understanding its stability profile is a critical prerequisite for successful drug development and manufacturing.

This guide provides a framework for establishing a comprehensive stability program, from basic laboratory handling to formal stability studies compliant with global regulatory standards.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for designing appropriate handling and storage strategies.

PropertyValueSource
Molecular Formula C₉H₁₆O₄PubChem[1]
Molecular Weight 188.22 g/mol PubChem[1]
IUPAC Name (3S)-3-methoxycarbonyl-5-methylhexanoic acidPubChem[1]
pKa (Predicted) 4.46 ± 0.10ChemicalBook[2][3]
Boiling Point (Predicted) 310.7 ± 25.0 °CChemicalBook[2][3]
Density (Predicted) 1.050 ± 0.06 g/cm³ChemicalBook[2][3]

The presence of both a carboxylic acid (pKa ~4.46) and a methyl ester functional group dictates the compound's susceptibility to specific degradation mechanisms, primarily hydrolysis.

Potential Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule.[4][5][6] For (S)-3-(methoxycarbonyl)-5-methylhexanoic acid, the primary vulnerabilities stem from its two key functional groups.

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation SMHA (S)-3-(methoxycarbonyl)- 5-methylhexanoic acid Diacid (S)-2-isobutylsuccinic acid (Di-acid Impurity) SMHA->Diacid Acidic or Basic Hydrolysis Methanol Methanol SMHA->Methanol SMHA_Ox (S)-3-(methoxycarbonyl)- 5-methylhexanoic acid Oxidized Oxidized Products (e.g., peroxides, hydroxylated species) SMHA_Ox->Oxidized Oxidation (e.g., H₂O₂) at aliphatic chain SMHA_Th (S)-3-(methoxycarbonyl)- 5-methylhexanoic acid Decarboxylated Decarboxylation Products (Loss of CO₂) SMHA_Th->Decarboxylated High Heat

Caption: Potential degradation pathways for (S)-3-(methoxycarbonyl)-5-methylhexanoic acid.

Hydrolysis

The methyl ester is the most labile functional group. It is susceptible to both acid- and base-catalyzed hydrolysis, which would cleave the ester bond to yield (S)-2-isobutylsuccinic acid and methanol.[4][7][8] This is often the primary degradation pathway and must be carefully monitored. The rate of hydrolysis is highly dependent on pH and temperature.

Oxidation

While the carboxylic acid carbon is in a high oxidation state, the aliphatic isobutyl side chain can be susceptible to oxidation under aggressive conditions (e.g., exposure to peroxides or metal ions).[9][10] This could lead to the formation of various hydroxylated or peroxidized impurities. Under very drastic conditions, carboxylic acids can undergo oxidative decarboxylation to release CO2.[9][10][11]

Thermal Degradation

Exposure to high temperatures can induce decarboxylation of the carboxylic acid group, although this typically requires significant energy.[4][10] Thermal stress can also accelerate other degradation pathways like hydrolysis and oxidation.

Recommended Handling and Storage

Proper handling and storage are the first lines of defense in maintaining the integrity of (S)-3-(methoxycarbonyl)-5-methylhexanoic acid.

General Handling
  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, preferably a fume hood. Wear standard PPE, including safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Hygroscopicity: While specific data is unavailable, carboxylic acids can be hygroscopic. Minimize exposure to atmospheric moisture by handling the material quickly and sealing containers tightly after use.

  • Contamination: Use clean, dry spatulas and glassware to prevent cross-contamination with acids, bases, or oxidizing agents that could catalyze degradation.

Storage Conditions

Based on the compound's structure and potential instabilities, the following storage conditions are recommended to ensure long-term stability:

ConditionTemperatureAtmosphereContainerJustification
Long-Term 2-8°CInert (e.g., Argon, Nitrogen)Tightly sealed, amber glass vialRefrigeration slows kinetic degradation rates. An inert atmosphere prevents oxidation. Amber glass protects against potential photolytic degradation.
Short-Term (Working Stock) Room Temperature (controlled, ~20-25°C)Tightly SealedWell-sealed vialAcceptable for short durations, but protection from moisture and light is still crucial.

Stability Study Protocols

A formal stability study is essential to determine the re-test period or shelf life of the compound.[12][13] The following protocols are based on the ICH Q1A(R2) guideline, which provides a framework for stability testing of new drug substances.[12][14][15][16]

StabilityWorkflow cluster_setup Study Setup & Initiation cluster_studies Stability Storage & Testing cluster_analysis Data Analysis & Conclusion Batch Select ≥ 3 Primary Batches of Compound Protocol Define Stability Protocol (Tests, Specs, Frequency) Batch->Protocol T0 Time Zero (T₀) Analysis: - Assay/Purity - Impurity Profile - Appearance Protocol->T0 LongTerm Long-Term Study (e.g., 5°C ± 3°C) T0->LongTerm Accelerated Accelerated Study (e.g., 25°C/60% RH) T0->Accelerated Forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) T0->Forced Testing Pull Samples at Defined Timepoints LongTerm->Testing Accelerated->Testing Analysis Analyze Samples (HPLC, etc.) Forced->Analysis Informs Method Validation Testing->Analysis Eval Evaluate Data: - Trends - Mass Balance - Specification Compliance Analysis->Eval Conclusion Establish Re-Test Period or Shelf Life Eval->Conclusion

Caption: General workflow for a comprehensive stability study program.

Analytical Method

A stability-indicating analytical method is a prerequisite for any stability study.[13] A High-Performance Liquid Chromatography (HPLC) method with UV detection is typically suitable. The method must be validated to demonstrate it can accurately separate and quantify (S)-3-(methoxycarbonyl)-5-methylhexanoic acid from its potential degradation products and process impurities.

  • Recommended Method: Reversed-Phase HPLC (RP-HPLC) using a C18 column.

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., ~210 nm).

  • Validation: The method's stability-indicating nature must be confirmed using samples from the forced degradation studies.

Protocol for Forced Degradation (Stress Testing)

This study exposes the compound to harsh conditions to identify likely degradation products and establish the intrinsic stability of the molecule.[8][17][18]

Objective: To generate a target degradation of 5-20% to ensure that the analytical method is challenged but the primary degradation pathways are not obscured.[6]

Procedure:

  • Prepare stock solutions of (S)-3-(methoxycarbonyl)-5-methylhexanoic acid in a suitable solvent (e.g., acetonitrile/water).

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and maintain at room temperature (this reaction is often rapid).

    • Oxidation: Add 3% H₂O₂ and maintain at room temperature.

    • Thermal: Heat the solution at 80°C. For solid-state thermal stress, heat the neat powder at an appropriate temperature.

    • Photostability: Expose the solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B.

  • Pull samples at various time points (e.g., 2, 8, 24, 48 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by the stability-indicating HPLC method alongside an unstressed control sample.

Protocol for Formal Stability Studies

These studies are conducted on at least three primary batches to establish a re-test period.[12][19]

Storage Conditions (as per ICH Q1A): [20][21]

Study TypeStorage ConditionMinimum Duration
Long-Term 5°C ± 3°C12 months
Accelerated 25°C ± 2°C / 60% RH ± 5% RH6 months

Testing Frequency: [12][22]

Study TypeTesting Timepoints
Long-Term 0, 3, 6, 9, 12, 18, 24 months
Accelerated 0, 3, 6 months

Procedure:

  • Package the compound from three representative batches in the proposed container closure system (e.g., amber glass vials with inert liners).

  • Place the samples into calibrated stability chambers set to the long-term and accelerated conditions.

  • At each specified time point, withdraw samples and analyze them for the following attributes:

    • Appearance (visual inspection)

    • Assay (potency)

    • Purity and Impurity Profile (degradation products)

  • Evaluate the data. A "significant change" for a drug substance is typically defined as a failure to meet its specification.[22] If a significant change occurs during the accelerated study, it may warrant testing at an intermediate condition (e.g., 25°C ± 2°C / 40% RH ± 5% RH).

Data Evaluation and Interpretation

The goal of the stability program is to provide evidence of how the quality of the substance varies over time under the influence of environmental factors.[12]

  • Trend Analysis: Evaluate the assay and impurity data over time to identify any degradation trends.

  • Mass Balance: In forced degradation studies, the sum of the assay value and the levels of all degradation products should remain close to 100% of the initial value. This helps ensure all significant degradants are being detected.

  • Re-Test Period Establishment: The re-test period is established based on the real-time data from the long-term stability study. Data from the accelerated study can be used to support the proposed re-test period and evaluate the impact of short-term excursions outside the labeled storage conditions.[21]

By adhering to these scientifically grounded principles and protocols, researchers and developers can ensure the quality and integrity of (S)-3-(methoxycarbonyl)-5-methylhexanoic acid throughout its lifecycle.

References

  • International Council for Harmonisation. (2025).
  • SlideShare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • ECA Academy. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline).
  • PubChem. (S)-3-(methoxycarbonyl)-5-methylhexanoic acid.
  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • ResearchGate. (PDF) Accelerated Stability Assessment Program in API development.
  • United States Pharmacopeia. General Chapters: <1150> PHARMACEUTICAL STABILITY.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Molecules. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • Chemox. (2026). Why Stability Testing Matters in Pharmaceutical API Development.
  • Scribd. ICH Guidelines for Stability Testing.
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  • Health Canada. (2003). Stability Testing of Existing Drug Substances and Products.
  • ChemicalBook. 3-((methoxycarbonyl)methyl)-5-methylhexanoic acid.
  • U.S. Food and Drug Administration. Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products.
  • European Medicines Agency. (2023).
  • Organic Chemistry Portal. Methyl Esters.
  • United States Pharmacopeia. (2012). <1150> PHARMACEUTICAL STABILITY (deleted).
  • C&EN. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • YouTube. (2025). Complete Guide to ICH Stability Testing for APIs & FPPs.
  • Quora. (2018). Do carboxylic acids undergo further oxidation?
  • Arbor Pharmachem. (2024).
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  • Michigan State University. Carboxylic Acid Reactivity.
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Application Note: Scalable One-Pot Synthesis of (S)-Pregabalin via Curtius Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

Topic: One-pot synthesis utilizing (S)-3-(methoxycarbonyl)-5-methylhexanoic acid precursors Content Type: Application Note & Protocol Audience: Process Chemists, Drug Development Scientists

Executive Summary

This technical guide details a robust, high-yield protocol for the synthesis of (S)-Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) utilizing the chiral precursor (S)-3-(methoxycarbonyl)-5-methylhexanoic acid . Unlike traditional routes relying on the Hofmann rearrangement of isolated amides or the use of hazardous cyanide intermediates, this protocol leverages a One-Pot Curtius Rearrangement . This approach streamlines the conversion of the free carboxylic acid moiety to the primary amine, minimizing solvent swaps and isolation steps while maintaining high enantiomeric excess (>99% ee).

Key Advantages:

  • Atom Economy: Direct conversion of the hemi-ester to the amino-acid scaffold without intermediate isolation.

  • Safety Profile: Controlled in-situ generation of acyl azide species, mitigating explosion risks associated with bulk azide handling.

  • Stereochemical Integrity: Retention of the C3 chiral center established during the enzymatic desymmetrization of 3-isobutylglutaric anhydride.

Mechanistic Pathway & Logic

The synthesis hinges on the selective degradation of the carboxymethyl arm of the hemi-ester precursor. The transformation follows a Curtius Rearrangement pathway, where the free carboxylic acid is activated, converted to an acyl azide, and thermally rearranged to an isocyanate. Subsequent hydrolysis yields the target amine.[1][2][3]

Reaction Scheme
  • Activation: The free acid of (S)-3-(methoxycarbonyl)-5-methylhexanoic acid is activated with a chloroformate to form a mixed anhydride.

  • Azidation: Nucleophilic substitution with Sodium Azide (

    
    ) generates the acyl azide.
    
  • Rearrangement: Thermal decomposition releases

    
    , driving the migration of the alkyl group to form an isocyanate (retention of configuration).
    
  • Hydrolysis: Acidic hydrolysis converts the isocyanate to the primary amine and simultaneously hydrolyzes the methyl ester to the free acid, yielding (S)-Pregabalin.

Pathway Visualization

PregabalinSynthesis Precursor (S)-3-(methoxycarbonyl)- 5-methylhexanoic acid MixedAnhydride Mixed Anhydride (Intermediate) Precursor->MixedAnhydride 1. Et3N, ECF (Activation) AcylAzide Acyl Azide (Transient) MixedAnhydride->AcylAzide 2. NaN3 (Azidation) Isocyanate Isocyanate (Rearranged) AcylAzide->Isocyanate 3. Heat (-N2) (Curtius Rearrangement) Pregabalin (S)-Pregabalin (Final Product) Isocyanate->Pregabalin 4. HCl/H2O (Hydrolysis)

Figure 1: Step-wise mechanistic flow of the one-pot Curtius rearrangement from the hemi-ester precursor to Pregabalin.

Critical Reagents & Equipment

Reagents
ReagentRoleGrade/Spec
(S)-3-(methoxycarbonyl)-5-methylhexanoic acid Precursor>98% ee (Chiral HPLC)
Ethyl Chloroformate (ECF) ActivatorAnhydrous, 99%
Triethylamine (TEA) BaseDry, >99%
Sodium Azide (NaN3) Azide SourceActivated powder or 20% aq. solution
Toluene SolventAnhydrous (<0.05% water)
Hydrochloric Acid (6N) Hydrolysis AgentReagent Grade
Equipment
  • Reactor: Double-jacketed glass reactor with overhead stirring (suitable for -10°C to 100°C).

  • Safety: Blast shield (due to azide handling), high-efficiency condenser, and off-gas scrubber (for

    
    ).
    
  • Monitoring: In-situ IR (ReactIR) is recommended to monitor the disappearance of the azide peak (~2140 cm⁻¹) and formation of isocyanate (~2270 cm⁻¹).

Detailed Experimental Protocol

Safety Warning: Sodium azide is toxic and can form explosive metal azides. Avoid contact with heavy metals. The acyl azide intermediate is potentially explosive; do not isolate. Maintain temperature controls strictly.

Step 1: Activation (Mixed Anhydride Formation)
  • Charge Toluene (10 vol) and (S)-3-(methoxycarbonyl)-5-methylhexanoic acid (1.0 eq) into the reactor.

  • Cool the mixture to -5°C to 0°C .

  • Add Triethylamine (1.2 eq) slowly, maintaining temperature < 5°C.

  • Add Ethyl Chloroformate (1.1 eq) dropwise over 30 minutes.

    • Checkpoint: A white precipitate of triethylamine hydrochloride will form. Stir for 1 hour at 0°C.

Step 2: Azidation (In-Situ)
  • Prepare a solution of Sodium Azide (1.3 eq) in minimal water (approx. 2-3 vol) or use solid if safety protocols permit.

  • Add the azide source to the mixed anhydride slurry at 0°C to 5°C .

    • Note: Biphasic system if aqueous NaN3 is used. Vigorous stirring is essential.

  • Stir for 2-3 hours at 0-5°C.

    • QC Check: TLC or HPLC should show consumption of the starting acid.

Step 3: Curtius Rearrangement (Thermal)
  • Allow the reaction mass to warm to 15-20°C .

  • Slowly heat the mixture to 60-70°C .

    • Observation: Nitrogen gas evolution will begin around 40-50°C. Control heating rate to manage gas evolution.

  • Hold at 70-80°C for 2-4 hours until gas evolution ceases.

    • Mechanism:[1][2][3][4][5][6][7][8][9][10][11][12] The acyl azide converts to the isocyanate. In-situ IR should show the isocyanate peak at ~2270 cm⁻¹.

Step 4: Hydrolysis & Isolation
  • Cool the reaction mass to 20-25°C .

  • Add 6N Hydrochloric Acid (5 vol) slowly (exothermic).

  • Heat the biphasic mixture to reflux (85-95°C) for 6-10 hours.

    • Purpose: This step hydrolyzes the isocyanate to the amine and hydrolyzes the methyl ester to the acid.

  • Cool to room temperature. Separate the layers.

  • Extract the aqueous layer (containing Pregabalin HCl) with Toluene to remove organics.

  • Adjust pH of the aqueous layer to 7.0 - 7.4 using 50% NaOH or Tributylamine.

  • Precipitate crude Pregabalin by adding Isopropanol (IPA) and cooling to 0°C.

  • Filter and dry.

Process Validation & Quality Control

Quantitative Data Summary
ParameterTarget SpecificationTypical Result
Yield (Molar) > 75%78 - 82%
Chemical Purity > 99.0% (HPLC)99.5%
Chiral Purity (ee) > 99.5%99.8%
Loss on Drying < 0.5%0.2%
Troubleshooting Guide
  • Low Yield: Incomplete activation in Step 1. Ensure anhydrous conditions for ECF addition.

  • Racemization: Rare in Curtius, but can occur if hydrolysis (Step 4) is too prolonged at high pH. Ensure pH adjustment is done carefully at ambient temperature.

  • Residual Azide: Ensure complete thermal rearrangement. Test reaction mixture with ferric chloride (red color indicates azide) before acid addition.

References

  • Burk, M. J., et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Journal of Organic Chemistry. Link

  • Henycz, M., et al. (2025). An efficient synthesis of (S)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) via quinine-mediated desymmetrization of cyclic anhydride. ResearchGate. Link

  • Suresh, B. J., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S)-Pregabalin. Lupine Publishers. Link

  • Google Patents. (2019). Method for preparing pregabalin intermediate (R)-3-(carbamoylmethyl)-5-methylhexanoic acid. WO2019193607A1. Link

  • Tokyo Chemical Industry. (2025). Hofmann Rearrangement Reaction Protocol. TCI Chemicals. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (S)-3-(methoxycarbonyl)-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This guide addresses the critical quality attribute (CQA) of enantiomeric excess (ee) for (S)-3-(methoxycarbonyl)-5-methylhexanoic acid. This hemiester is the primary chiral building block for Pregabalin (Lyrica).

The Core Challenge: The starting material, 3-isobutylglutaric anhydride (or its diester equivalent), is a prochiral (meso) substrate. The transformation is an asymmetric desymmetrization , not a kinetic resolution. This means the theoretical yield is 100%, but the enantioselectivity depends entirely on the catalyst's ability to distinguish between the two enantiotopic carbonyl groups.

Common Failure Modes:

  • Non-selective background hydrolysis: Water or methanol attacking the substrate without the catalyst.

  • Product inhibition: Accumulation of the acidic product altering the pH or active site.

  • Thermodynamic equilibration: Racemization of the hemiester under harsh conditions.

Module A: Enzymatic Desymmetrization (The Biocatalytic Route)

This is the most robust industrial route. It involves the selective hydrolysis of dimethyl 3-isobutylglutarate using lipases.

Mechanism & Workflow

The enzyme (typically Thermomyces lanuginosus lipase) selectively hydrolyzes the pro-S ester group.

EnzymaticWorkflow Diester Dimethyl 3-isobutylglutarate (Meso Substrate) Complex Enzyme-Substrate Complex Diester->Complex Enzyme Lipase (TLL or CAL-B) pH 7.0, 25°C Enzyme->Complex Recycle Hydrolysis Selective Hydrolysis (Rate Determining Step) Complex->Hydrolysis  Stereoselective   Hydrolysis->Enzyme Product (S)-Hemiester (Target) Hydrolysis->Product Byproduct Methanol Hydrolysis->Byproduct

Figure 1: Enzymatic desymmetrization workflow. The lipase distinguishes the enantiotopic ester groups.

Troubleshooting Guide: Low EE in Biocatalysis
SymptomProbable CauseCorrective ActionMechanism of Fix
EE < 85% pH Drift Use pH-stat titration (keep pH 7.0–7.5).Acid produced drops pH; lipases lose selectivity or protonation activates non-selective hydrolysis.
Low Conversion Emulsion/Mass Transfer Add Tween 80 (0.1%) or increase agitation.Substrate is hydrophobic; surfactant increases interfacial area for lipase activation.
Variable EE Enzyme Source Switch from CAL-B to TLL (Thermomyces lanuginosus) .TLL often shows superior steric recognition for the isobutyl side chain compared to CAL-B [1].
"Racemic" Background Spontaneous Hydrolysis Lower temp to 20–25°C ; Reduce buffer strength.Chemical hydrolysis is non-selective and competes with the enzyme at higher temps.
Standard Protocol: Enzymatic Hydrolysis
  • Preparation: Suspend Dimethyl 3-isobutylglutarate (10 g) in Phosphate Buffer (100 mL, 0.1 M, pH 7.5).

  • Initiation: Add Thermomyces lanuginosus lipase (TLL) (typically 10-20 mg protein/g substrate).

  • Reaction: Stir at 25°C. Maintain pH 7.5 automatically using 1M NaOH (pH-stat).

  • Termination: Stop when NaOH consumption equals 1 equivalent.

  • Workup: Acidify to pH 2.0 with HCl, extract with MTBE.

Module B: Organocatalytic Desymmetrization (The Synthetic Route)

This route uses Cinchona alkaloids to open 3-isobutylglutaric anhydride with methanol. It is water-free and often yields higher crystallinity products.

Mechanism & Logic

The catalyst (Quinidine or a derivative like (DHQD)₂AQN) acts as a nucleophilic shuttle, delivering methanol to the pro-S carbonyl.

Organocatalysis Anhydride 3-Isobutylglutaric Anhydride TS H-Bonded Transition State Anhydride->TS Catalyst Cinchona Alkaloid (Quinidine/DHQD) Catalyst->TS  Directs Attack   MeOH Methanol (Nucleophile) MeOH->TS TS->Catalyst Regenerated Product (S)-Hemiester TS->Product

Figure 2: Organocatalytic ring opening. The catalyst creates a chiral pocket shielding one carbonyl.

Troubleshooting Guide: Organocatalysis
SymptomProbable CauseCorrective Action
EE drops over time Temperature Spike Maintain -20°C to 0°C . The reaction is exothermic; heat ruins selectivity.
High Conversion, Low EE Wet Reagents Dry MeOH and solvent (Toluene/MTBE) over molecular sieves. Water causes non-selective opening.
Low Yield Catalyst Poisoning Ensure Anhydride is free of residual acid (from synthesis). Acid protonates the alkaloid quinuclidine nitrogen.

Module C: Downstream Enrichment (The "Rescue" Step)

If the reaction yields 85-90% ee, you must upgrade it to >99% ee for pharmaceutical use. The standard method is Diastereomeric Salt Resolution .

The Gold Standard Agent: (S)-(-)-1-Phenylethylamine ((S)-PEA) .

Enrichment Protocol
  • Dissolution: Dissolve crude hemiester (e.g., 90% ee) in hot Ethyl Acetate or Toluene.

  • Amine Addition: Add 0.6–0.8 equivalents of (S)-PEA. (Do not add 1.0 eq; you want the impurity to stay in solution).

  • Crystallization: Cool slowly to 0–5°C. The (S,S)-salt precipitates; the (R,S)-salt (impurity) remains in the mother liquor.

  • Free Basing: Filter the salt, suspend in water, acidify with HCl, and extract the pure (S)-hemiester.

FAQ: Rapid Troubleshooting

Q: Why is my enzymatic reaction stalling at 50% conversion? A: It should stop at 100% for a meso substrate, but if it stops, check for product inhibition . The hemiester product is acidic. If your pH control failed, the pH dropped, inactivating the enzyme. Ensure continuous neutralization.

Q: Can I use kinetic resolution on the racemic hemiester instead? A: Yes, but it is inefficient (max 50% yield). Desymmetrization of the diester or anhydride is superior (max 100% yield). If you must resolve the racemate, use (S)-PEA salt formation as described in Module C.

Q: My anhydride starting material contains free acid. Does this matter? A: Yes. Free acid acts as a non-selective catalyst and consumes your chiral base in the organocatalytic route. Recrystallize the anhydride from hexane/toluene before use.

References

  • Lipase Specificity:Thermomyces lanuginosus lipase (TLL)

    • Source: (Contextual inference on TLL specificity).

  • Pregabalin Synthesis Overview: Comprehensive review of routes including enzym

    • Source:

  • Cinchona Organocatalysis: Mechanism of anhydride desymmetrization using quinine derivatives.[1]

    • Source:

  • Salt Resolution: Use of (S)

    • Source:

Sources

Validation & Comparative

A Comparative Guide: Enzymatic vs. Chemical Resolution for Pregabalin Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure pharmaceuticals is a critical challenge in drug development. Pregabalin, marketed as Lyrica, is a chiral drug where the (S)-enantiomer is responsible for its therapeutic activity in treating epilepsy, neuropathic pain, and anxiety disorders.[1][2][3] Consequently, the efficient and selective synthesis of the (S)-enantiomer is of paramount importance. This guide provides an in-depth comparison of two prominent strategies for obtaining chiral pregabalin intermediates: enzymatic and chemical resolution.

The Stereochemical Imperative in Pregabalin Synthesis

Pregabalin, (S)-3-(aminomethyl)-5-methylhexanoic acid, possesses a single stereocenter. The production of the single, therapeutically active enantiomer is crucial to maximize efficacy and minimize potential side effects associated with the (R)-enantiomer. Both enzymatic and chemical resolution methods start with a racemic mixture of a key intermediate and selectively separate the desired enantiomer.

Principles of Resolution: A Tale of Two Strategies

Enzymatic resolution leverages the high stereoselectivity of enzymes, typically lipases or esterases, to catalyze a reaction on only one enantiomer of a racemic substrate.[1][4] This results in a mixture of a product from one enantiomer and the unreacted other enantiomer, which can then be separated.

Chemical resolution , a classical approach, involves the reaction of a racemic intermediate with a chiral resolving agent to form a pair of diastereomeric salts.[5][6] These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[5][6]

At a Glance: Performance Comparison

The choice between enzymatic and chemical resolution for pregabalin intermediates is a multifactorial decision, balancing efficiency, cost, and environmental impact.

ParameterEnzymatic Resolution (Lipase-catalyzed)Chemical Resolution (Diastereomeric Salt Formation)
Selectivity Excellent enantioselectivity, often >99% e.e.[2]Variable, dependent on resolving agent and crystallization conditions. Can achieve high purity with multiple recrystallizations.
Yield Theoretically limited to 50% for the desired product in kinetic resolution. Can be improved with racemization and recycling of the unwanted enantiomer.[7]Can exceed 50% with efficient recycling of the resolving agent and the unwanted enantiomer.
Reaction Conditions Mild (e.g., room temperature to 40°C), aqueous or organic solvents.[1][4][8]Often requires heating to dissolve salts and subsequent cooling for crystallization.[5][6] Can involve a wider range of organic solvents.[9]
Catalyst/Reagent Enzymes (e.g., Lipolase®, Novozym® 435), often immobilized for reuse.[2][7][10]Stoichiometric amounts of chiral resolving agents (e.g., (S)-(+)-mandelic acid, (-)-ephedrine).[6][7]
Environmental Impact Generally considered "greener" due to biodegradable catalysts and milder conditions. Often utilizes aqueous media.[7]Can generate more solvent waste and may use toxic reagents.[11] However, resolving agents can often be recovered.
Process Complexity Can involve enzyme immobilization and separation. Product inhibition can be a factor.[7][10]Requires careful control of crystallization parameters (temperature, solvent, cooling rate). Can be operationally intensive.[12]

Delving Deeper: Mechanistic Insights

To understand the practical implications of each method, it's essential to examine their underlying mechanisms.

Enzymatic Resolution: A Lock-and-Key Approach

The enzymatic resolution of a common pregabalin intermediate, such as a cyano-diester, relies on the enzyme's active site, which is chiral.[1][4] The enzyme, typically a lipase, selectively binds to and catalyzes the hydrolysis of one enantiomer (e.g., the (S)-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer ((R)-ester) unreacted.[7]

G cluster_0 Enzymatic Kinetic Resolution racemate Racemic Intermediate (e.g., Cyano-diester) enzyme Lipase (e.g., Lipolase®) racemate->enzyme Enantioselective hydrolysis s_product (S)-Carboxylic Acid (Desired Intermediate) enzyme->s_product r_unreacted (R)-Ester (Unwanted Enantiomer) enzyme->r_unreacted separation Separation s_product->separation r_unreacted->separation

Caption: Workflow of enzymatic kinetic resolution of a pregabalin intermediate.

Chemical Resolution: The Power of Diastereomers

Chemical resolution involves the reaction of the racemic pregabalin intermediate, which is an amine, with a chiral acid (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts. Because these diastereomers have different three-dimensional structures, they pack differently in a crystal lattice, leading to different solubilities.

G cluster_1 Chemical Resolution via Diastereomeric Salt Formation racemic_amine Racemic Pregabalin Intermediate ((R/S)-amine) diastereomers Mixture of Diastereomeric Salts ((S,S) and (R,S) salts) racemic_amine->diastereomers resolving_agent Chiral Resolving Agent (e.g., (S)-(+)-Mandelic Acid) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization s_salt Less Soluble Diastereomeric Salt (e.g., (S,S)-salt) crystallization->s_salt Precipitates r_salt More Soluble Diastereomeric Salt (e.g., (R,S)-salt) crystallization->r_salt Remains in solution liberation Liberation of Amine s_salt->liberation s_amine (S)-Pregabalin Intermediate liberation->s_amine

Caption: Workflow of chemical resolution of a pregabalin intermediate.

Experimental Protocols: A Practical Guide

The following are representative protocols for both enzymatic and chemical resolution of pregabalin intermediates, synthesized from published literature.

Protocol 1: Enzymatic Resolution of rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester

This protocol is adapted from a chemoenzymatic manufacturing process for Pregabalin.[7]

  • Reaction Setup: A solution of racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (1) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5) and an organic co-solvent if necessary.

  • Enzyme Addition: An immobilized lipase, such as Lipolase®, is added to the reaction mixture. Immobilization allows for easy recovery and reuse of the enzyme.[10]

  • Incubation: The mixture is stirred at a controlled temperature (e.g., 30-40°C) for a specified period (e.g., 24-48 hours) while monitoring the reaction progress by techniques like HPLC.[1][4]

  • Work-up:

    • The immobilized enzyme is removed by filtration.

    • The aqueous phase is washed with an organic solvent (e.g., ethyl acetate) to remove the unreacted (R)-ester.

    • The aqueous phase, containing the sodium salt of the (S)-acid, is acidified (e.g., with HCl) to precipitate the desired (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid (2).

    • The product is collected by filtration, washed, and dried.

  • Recycling: The recovered (R)-ester can be racemized under basic conditions and recycled, improving the overall process yield.[7]

Protocol 2: Chemical Resolution of Racemic Pregabalin with (S)-(+)-Mandelic Acid

This protocol is based on established methods for the diastereomeric salt resolution of pregabalin.[6][7]

  • Salt Formation: Racemic pregabalin is dissolved in a suitable solvent system, often a mixture of an alcohol (e.g., isopropanol) and water, with heating.[6]

  • Addition of Resolving Agent: A stoichiometric amount (often a slight excess) of (S)-(+)-mandelic acid is added to the solution.[6]

  • Crystallization: The solution is slowly cooled to allow for the selective crystallization of the less soluble diastereomeric salt, (S)-pregabalin-(S)-mandelate. The cooling rate and final temperature are critical for achieving high diastereomeric purity.

  • Isolation: The crystallized salt is collected by filtration and washed with a cold solvent.

  • Liberation of the Free Amine: The diastereomerically pure salt is treated with a base (e.g., NaOH) to neutralize the mandelic acid and liberate the (S)-pregabalin. The (S)-pregabalin is then typically extracted into an organic solvent or precipitated.

  • Recovery: The mandelic acid can be recovered from the aqueous layer by acidification and extraction, allowing for its reuse. The (R)-pregabalin remaining in the mother liquor can also be isolated and racemized for recycling.

Conclusion: Selecting the Optimal Path

Both enzymatic and chemical resolution offer viable pathways to enantiomerically pure pregabalin intermediates.

  • Enzymatic resolution is often favored for its high selectivity, mild reaction conditions, and positive environmental profile. The ability to immobilize and reuse enzymes adds to its industrial appeal.[10] However, the theoretical 50% yield of kinetic resolution necessitates an efficient racemization and recycling loop for the unwanted enantiomer to be economically viable.[7]

  • Chemical resolution is a well-established and robust technique. While it may require more significant process optimization to control crystallization and can involve harsher conditions and more solvent waste, it can be highly effective. The recovery and reuse of the resolving agent are crucial for cost-effectiveness.

The ultimate choice will depend on a company's specific manufacturing capabilities, cost considerations, and commitment to green chemistry principles. As biocatalysis technology continues to advance, with the development of more robust and efficient enzymes, the enzymatic route is becoming an increasingly attractive option for the large-scale, sustainable production of pregabalin and other chiral pharmaceuticals.[13][14]

References

  • BenchChem. (2025). Efficacy comparison between enzymatic resolution and chemical resolution with chiral amines.
  • Google Patents. (n.d.). EP2071032A2 - The use of enzymatic resolution for the preparation of intermediates of pregabalin.
  • Google Patents. (n.d.). WO2007143113A2 - The use of enzymatic resolution for the preparation of intermediates of pregabalin.
  • Martinez, C. A., et al. (2008). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. ACS Publications. Retrieved from [Link]

  • Li, G., et al. (2018). Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. PMC. Retrieved from [Link]

  • Vinigiri, S., et al. (2022). Preparation of enantiopure pregabalin intermediate using cross linked enzyme aggregates (CLEAs) in basket reactor. Taylor & Francis. Retrieved from [Link]

  • Oxford Academic. (n.d.). Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. Retrieved from [Link]

  • Google Patents. (n.d.). CN114478422B - Intermediate of pregabalin and preparation method thereof.
  • Google Patents. (n.d.). WO2009053446A2 - Pregabalin intermediates and process for preparing them and....
  • Bánhegyi, D. F., & Pálovics, E. (2020). Investigation of The Behaviour of Pregabalin Enantiomers. Chemical & Pharmaceutical Research, 2(1), 1-5.
  • Google Patents. (n.d.). WO2008138874A1 - Process for preparing (s)-pregabalin by optical resolution of racemic pregabalin ....
  • da Silva, F. C., et al. (2020). Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Google Patents. (n.d.). WO2009044409A2 - Novel resolution process for pregabalin.
  • Bánhegyi, D. F., & Pálovics, E. (2020). Investigation of The Behaviour of Pregabalin Enantiomers. Semantic Scholar. Retrieved from [Link]

  • Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Retrieved from [Link]

  • Han, J., et al. (2021). A new synthetic route for the preparation of pregabalin. R Discovery - Researcher.Life. Retrieved from [Link]

  • European Patent Office. (n.d.). METHOD FOR PREPARING PREGABALIN INTERMEDIATE (R)-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID - EP 3805199. Retrieved from [Link]

  • Patsnap. (n.d.). Pregabalin intermediate and process for preparing same - Eureka. Retrieved from [Link]

  • Mansoori, A., et al. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. ResearchGate. Retrieved from [Link]

  • PMC. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the global pharmaceutical landscape, adherence to pharmacopeial standards is paramount for ensuring the quality, safety, and efficacy of drug substances. For a widely used active pharmaceutical ingredient (API) like Pregabalin, understanding the nuances between different pharmacopeias, primarily the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), is critical for seamless drug development and international market access. This guide provides an in-depth, objective comparison of the USP and EP specifications for Pregabalin-related compound impurities, supported by technical data and procedural insights.

Introduction: The Importance of Impurity Profiling

Pregabalin, chemically (S)-3-(aminomethyl)-5-methylhexanoic acid, is an anticonvulsant and anxiolytic drug.[1][2] Impurities in the final drug substance can originate from various sources, including starting materials, synthetic intermediates, degradation products, or reagents used in the manufacturing process.[3][4] These impurities, even in trace amounts, can impact the drug's safety and efficacy. Therefore, regulatory bodies like the USP and the European Directorate for the Quality of Medicines & HealthCare (EDQM), which publishes the EP, establish stringent limits and analytical procedures for their control.[3][5]

At a Glance: Key Differences in USP and EP Approaches

While both pharmacopeias aim for the highest drug quality, their approaches to defining, identifying, and limiting impurities in Pregabalin exhibit notable differences. The USP often refers to impurities as "Related Compounds," while the EP uses the term "Impurities." The specific named impurities, their acceptance criteria, and the analytical methodologies prescribed can vary, posing a challenge for manufacturers aiming for global compliance.

A significant point of divergence lies in the specified impurities. For instance, a compound identified as an impurity in one pharmacopeia may not be explicitly listed in the other, or it may have a different designation. An example is the enantiomeric impurity of Pregabalin, (R)-3-(aminomethyl)-5-methylhexanoic acid, which is designated as Pregabalin Related Compound A in the USP and as Pregabalin Impurity B in the EP.[6][7][8]

Specified Impurities: A Head-to-Head Comparison

The control of specified impurities—those that are identified and individually limited—is a cornerstone of both monographs. Below is a comparative table summarizing the key specified impurities for Pregabalin in the USP and EP. It's important to note that accessing the most current monographs is crucial as they are subject to revision.

Impurity Name/DesignationUSP DesignationEP DesignationTypical Acceptance Criterion (Limit)
(R)-3-(Aminomethyl)-5-methylhexanoic acidRelated Compound A[6][9]Impurity BVaries; often stringently controlled due to being the enantiomer.
4-Isobutylpyrrolidin-2-one (Lactam)Related Compound C[10]Impurity A[11][12]Typically ≤ 0.15%
3-Isobutylglutaric AcidSpecified ImpurityImpurity G (Diacid)[4]Typically ≤ 0.15%
Mandelic AcidSpecified ImpurityImpurity C[13][14]Typically ≤ 0.1%
(S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acidSpecified Impurity-Not always individually specified
Unknown ImpuritiesAny individual unknownAny other impurityTypically ≤ 0.10%
Total ImpuritiesTotal ImpuritiesTotal of other impuritiesTypically ≤ 0.8%[15]

Disclaimer: The limits provided are typical and may vary. Always consult the current, official pharmacopeial monographs for definitive acceptance criteria.

Expert Insight: The variation in named impurities often reflects the different synthetic routes of Pregabalin that were prevalent or considered by each pharmacopeial committee at the time of monograph development. For example, the lactam impurity (USP Related Compound C / EP Impurity A) is a common process-related impurity.[16] The inclusion of Mandelic Acid as a specified impurity in the EP monograph likely relates to a specific, widely-used chiral resolution step in some manufacturing processes.[13]

Analytical Methodologies: A Tale of Two Approaches

Both the USP and EP rely on High-Performance Liquid Chromatography (HPLC) for the separation and quantification of related compounds.[17][18] However, the specific chromatographic conditions often differ, which is a critical consideration for any quality control laboratory.

Because Pregabalin lacks a strong UV chromophore, its analysis presents a challenge. The USP and EP monographs address this through different analytical strategies, often involving pre-column derivatization to make the impurities detectable by a UV detector.[2][19]

Below is a conceptual workflow comparing the general analytical process.

G cluster_0 USP Workflow cluster_1 EP Workflow usp_prep Sample Preparation (May include derivatization) usp_hplc HPLC Analysis (Specific Column, Mobile Phase, Gradient as per USP <621>) usp_prep->usp_hplc usp_detect UV Detection usp_hplc->usp_detect usp_quant Quantification vs. Reference Standards (e.g., USP Pregabalin RS, RC-A, RC-C) usp_detect->usp_quant end_usp Compliance Decision (USP) usp_quant->end_usp Compare to USP Limits ep_prep Sample Preparation (May include derivatization) ep_hplc HPLC Analysis (Specific Column, Mobile Phase, Gradient as per EP 2.2.29) ep_prep->ep_hplc ep_detect UV Detection ep_hplc->ep_detect ep_quant Quantification vs. Reference Standards (e.g., Pregabalin CRS, Impurity A, B, D CRS) ep_detect->ep_quant end_ep Compliance Decision (EP) ep_quant->end_ep Compare to EP Limits start API Sample start->usp_prep start->ep_prep

Caption: Comparative analytical workflows for Pregabalin impurities under USP and EP guidelines.

Comparative HPLC Parameters (Illustrative)

ParameterUSP Approach (Example)EP Approach (Example)
Column L1 packing (e.g., C18), 4.6-mm × 25-cm; 5-µm[20]L1 packing (e.g., C18), dimensions may vary
Mobile Phase Gradient elution with a buffer (e.g., phosphate) and organic modifiers (e.g., methanol, acetonitrile).[20]Often involves a different buffer system and gradient profile.
Flow Rate Typically 1.0 - 2.0 mL/min.[8]Typically around 0.8 - 1.5 mL/min.[3]
Detection UV at ~205-210 nm.[3][20]UV at ~210 nm.
System Suitability Resolution between Pregabalin and key related compounds (e.g., RC-A), tailing factor, and RSD are defined.[8]Resolution between key peaks, signal-to-noise ratio, and other parameters are specified.

Causality Behind Method Choices: The choice of a specific column, mobile phase pH, and gradient profile is meticulously designed to achieve adequate resolution between the main Pregabalin peak and all specified and potential unspecified impurities. For example, a phosphate buffer is often used to control the pH, which in turn controls the ionization state of the acidic and basic functional groups in Pregabalin and its impurities, thereby influencing their retention on a reverse-phase column.[3]

Experimental Protocol: A Practical Example (USP-based)

This section provides a detailed, step-by-step methodology for the determination of related compounds in Pregabalin, based on principles outlined in USP monographs.

Objective: To quantify Pregabalin Related Compound A and other impurities in a Pregabalin drug substance sample.

Materials:

  • Pregabalin API sample

  • USP Pregabalin RS (Reference Standard)

  • USP Pregabalin Related Compound A RS

  • HPLC-grade Acetonitrile, Methanol, Water

  • Dibasic Ammonium Phosphate, Phosphoric Acid

  • Class A volumetric glassware, HPLC vials

Instrumentation:

  • HPLC system with a UV detector

  • Analytical balance

  • pH meter

Chromatographic Conditions (Illustrative):

  • Column: C18, 4.6 mm x 250 mm, 5 µm packing (L1)

  • Mobile Phase A: 0.04 M Dibasic Ammonium Phosphate, pH adjusted to 6.5 with Phosphoric Acid

  • Mobile Phase B: Acetonitrile/Methanol (90:10)

  • Gradient: (Time, %B): 0 min, 2%; 5 min, 2%; 16 min, 20%; 33 min, 20%; 34 min, 2%; 45 min, 2%

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 205 nm

  • Injection Volume: 20 µL

  • Column Temperature: 35°C

Procedure:

  • Buffer Preparation: Dissolve the calculated amount of Dibasic Ammonium Phosphate in HPLC-grade water to make a 0.04 M solution. Adjust the pH to 6.5 using diluted Phosphoric Acid.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of USP Pregabalin RS and 10 mg of USP Pregabalin Related Compound A RS into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Mobile Phase A. This serves as a stock solution.

    • Further dilute this stock solution to achieve a final concentration suitable for system suitability checks (e.g., resolution).

  • Sample Solution Preparation:

    • Accurately weigh about 100 mg of the Pregabalin API sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Mobile Phase A.

  • System Suitability:

    • Inject the Standard Solution.

    • Verify that the system meets the monograph's requirements:

      • Resolution: The resolution between the Pregabalin and Related Compound A peaks must be NLT (Not Less Than) 2.0.

      • Tailing Factor: The tailing factor for the Pregabalin peak must be NMT (Not More Than) 1.5.

      • Relative Standard Deviation (RSD): The RSD for replicate injections of the Pregabalin peak must be NMT 2.0%.

  • Analysis:

    • Once system suitability is established, inject the Sample Solution.

    • Identify the peaks of known impurities based on their retention times relative to the reference standards.

    • Integrate all peaks, disregarding any peaks from the blank.

  • Calculations:

    • Calculate the percentage of each impurity using the peak area responses and the concentrations of the standards, applying appropriate relative response factors if specified in the monograph.

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_buffer Prepare Mobile Phase & Buffer (pH 6.5) prep_std Prepare Standard Solution (Pregabalin RS & RC-A RS) prep_buffer->prep_std prep_sample Prepare Sample Solution (Pregabalin API) prep_buffer->prep_sample sst System Suitability Test (SST) - Inject Standard Solution - Check Resolution, Tailing, RSD prep_std->sst analysis Analyze Sample - Inject Sample Solution prep_sample->analysis sst->analysis If SST Passes calc Calculate Impurity % - Use Peak Areas - Apply Response Factors analysis->calc report Report Results vs. Specs calc->report

Caption: Experimental workflow for HPLC analysis of Pregabalin impurities.

Conclusion: Navigating the Pharmacopeial Landscape

For drug developers and quality control scientists, a thorough understanding of the differences between USP and EP specifications for Pregabalin impurities is not merely academic—it is a regulatory necessity. While both pharmacopeias ensure high standards, their differing specified impurities and analytical methods require careful consideration. A company wishing to market its product in both Europe and the United States must develop a robust analytical strategy that can either satisfy both monographs simultaneously (a "harmonized" method) or involves running two distinct methods. This comparative guide serves as a foundational tool for navigating this complex but critical aspect of pharmaceutical quality assurance.

References

  • SynThink. (n.d.). Pregabalin EP Impurities & USP Related Compounds. Retrieved from SynThink website.[21]

  • USP Store. (n.d.). Pregabalin Related Compound A (25 mg) ((R)-3-(Aminomethyl)-5-methylhexanoic acid). Retrieved from USP Store website.[6]

  • Sigma-Aldrich. (n.d.). Pregabalin impurity D EP Reference Standard. Retrieved from Sigma-Aldrich website.

  • Sigma-Aldrich. (n.d.). Pregabalin Related Compound A USP Reference Standard. Retrieved from Sigma-Aldrich website.[9]

  • Sigma-Aldrich. (n.d.). Pregabalin Related Compound C USP Reference Standard. Retrieved from Sigma-Aldrich website.

  • CymitQuimica. (n.d.). PREGABALIN IMPURITY A CRS. Retrieved from CymitQuimica website.[11]

  • Scribd. (n.d.). Pregabalin. Retrieved from Scribd website.[15]

  • LGC Standards. (n.d.). Pregabalin impurity A CRS. Retrieved from LGC Standards website.[22]

  • Clinivex. (n.d.). Pregabalin EP Impurity B (Pregabalin USP Related Compound A, (R)-Pregabalin). Retrieved from Clinivex website.[7]

  • Khushbu Chemicals. (n.d.). Pregabalin Usp Related Compound Powder Exporter, Supplier from Mumbai. Retrieved from Khushbu Chemicals website.[23]

  • Sigma-Aldrich. (n.d.). Pregabalin EP Reference Standard. Retrieved from Sigma-Aldrich website.

  • USP-NF. (n.d.). Pregabalin. Retrieved from USP-NF website.[24]

  • Schipperges, S. (2024, October 15). USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. Agilent Technologies, Inc.[8]

  • Pharmaffiliates. (n.d.). Pregabalin-impurities. Retrieved from Pharmaffiliates website.[25]

  • Reddy, G. S., et al. (2015). Cost-Effective Isolation of a Process Impurity of Pregabalin. PMC.[3]

  • GLP Pharma Standards. (n.d.). Pregabalin USP Related Compound A | CAS No- 148553-51-9. Retrieved from GLP Pharma Standards website.[26]

  • Apotex Inc. (2017, April 27). Pregabalin capsules - PRODUCT MONOGRAPH.[1]

  • Veeprho. (n.d.). Pregabalin EP Impurity C | CAS 90-64-2. Retrieved from Veeprho website.[13]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - ANDAs: Impurities in Drug. Retrieved from Regulations.gov.[5]

  • USP Store. (n.d.). Pregabalin Related Compound C (25 mg) (COLD SHIPMENT REQUIRED) (4-Isobutylpyrrolidin-2-one). Retrieved from USP Store website.[10]

  • European Pharmacopoeia. (n.d.). 5.10. CONTROL OF IMPURITIES IN SUBSTANCES FOR PHARMACEUTICAL USE. Retrieved from EDQM website.[27]

  • The Pharmaceutical and Chemical Journal. (2025). Synthesis and Characterization of Pregabalin Impurity. The Pharmaceutical and Chemical Journal, 12(4), 208-215.[4]

  • PerkinElmer, Inc. (2022, April 26). USP-Compliant HPLC Analysis of Pregabalin. LCGC International.[28]

  • Axios Research. (n.d.). Pregabalin EP Impurity C - CAS - 90-64-2. Retrieved from Axios Research website.[14]

  • Scribd. (n.d.). Pregabalin | PDF | Chromatography | Chemistry. Retrieved from Scribd website.[15][20]

  • Sripathi, S., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC, 2010(x), 266-275.[29]

  • Academia.edu. (n.d.). RP-HPLC Determination of Related substances of Pregabalin in bulk and pharmaceutical dosage form. Retrieved from Academia.edu.[17]

  • Al-Zoman, N. Z., et al. (2014). Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. PMC.[18]

  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia.[30]

  • Turkish Online Journal of Qualitative Inquiry. (n.d.). Establishing Acceptance Criteria for Approved Impurities in Drug Manufacturing.[31]

  • U.S. Food and Drug Administration. (2021, February 2). Establishing Impurity Acceptance Criteria as Part of Specs for DMFs Based on Clinical Relevance. YouTube.[32]

  • Souri, E., et al. (2013). HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. Asian Journal of Chemistry, 25(15), 8569-8572.[2]

  • Al-Qahtani, S. D., et al. (2024). Validated HPLC Methodology for Pregabalin Quantification in Human Urine Using 1-Fluoro-2,4-dinitrobenzene Derivatization. Journal of Applied Pharmaceutical Science, 14(1), 1-7.[19]

  • Allmpus. (n.d.). Pregabalin USP RC C / Pregabalin USP Related Compound C / Pregabalin Lactam Impurity. Retrieved from Allmpus website.[16]

  • Acanthus Research. (n.d.). Pregabalin EP Impurity A(Pregabalin USP impurity C). Retrieved from Acanthus Research website.[12]

Sources

Determining the Absolute Configuration of 3-(methoxycarbonyl)-5-methylhexanoic acid: A Comparative Guide to X-ray Crystallography and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

The unambiguous assignment of absolute configuration is a cornerstone of modern chemistry, particularly within pharmaceutical development, where the physiological effects of enantiomers can range from therapeutic to toxic. For a molecule like 3-(methoxycarbonyl)-5-methylhexanoic acid, a chiral building block, confirming its three-dimensional atomic arrangement is not merely an academic exercise—it is a critical quality attribute that dictates its utility in synthesis and its ultimate biological activity.

This guide provides a comprehensive comparison of the methodologies available for this determination. While single-crystal X-ray crystallography remains the definitive "gold standard," its practical application can be challenging.[1][2] We will therefore explore its protocol in depth and objectively compare its performance against powerful spectroscopic alternatives that offer solutions when high-quality crystals are elusive.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides a direct and unambiguous visualization of the three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single, highly ordered crystal.[3][4][5] For determining absolute configuration, the technique relies on the phenomenon of anomalous dispersion (or resonant scattering). This subtle effect, which is most pronounced when the X-ray wavelength is near the absorption edge of an atom in the crystal, causes a breakdown of Friedel's law. In essence, the diffraction intensities of specific, symmetrically related reflections (known as Bijvoet pairs) are no longer identical. By measuring these small differences, the absolute spatial arrangement of the atoms can be definitively determined.[6]

While often associated with the presence of "heavy" atoms (like bromine or heavier), modern diffractometers and computational methods have made it increasingly feasible to determine the absolute configuration of light-atom molecules, such as our target compound, provided the crystal quality and data are sufficiently high.[1][6]

Experimental Protocol: X-ray Crystallography

The path from a purified powder to a refined crystal structure is a multi-step process requiring patience and precision.

Step 1: Crystal Growth (The Rate-Limiting Step) The primary and often most difficult challenge is growing a single crystal of sufficient size (>0.1 mm) and quality, free from significant defects.[6][7] Carboxylic acids like our target molecule often form hydrogen-bonded dimers, which can facilitate crystallization.

  • Solvent Selection: Begin by screening for solubility in a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol). The ideal system is one where the compound is sparingly soluble.

  • Crystallization Method - Slow Evaporation:

    • Dissolve the compound in a suitable solvent to near-saturation in a small, clean vial.

    • Loosely cap the vial or cover it with perforated film to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Crystallization Method - Vapor Diffusion:

    • Create a saturated solution of the compound in a good solvent (e.g., ethyl acetate).

    • Place a small drop of this solution on a siliconized glass slide.

    • Invert the slide over a reservoir containing a poor solvent (an "anti-solvent" like hexane) in which the compound is insoluble, but which is miscible with the good solvent.

    • Seal the chamber. The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of the compound and promoting gradual crystal growth.[8]

Step 2: Data Collection

  • Crystal Mounting: Using a microscope, select a well-formed, clear crystal and mount it on a cryo-loop. The crystal is then flash-cooled in a stream of liquid nitrogen to protect it from radiation damage and improve data quality.

  • Diffractometer Setup: The mounted crystal is placed on a goniometer within the X-ray diffractometer.

  • Data Acquisition: An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector (e.g., a CCD or CMOS detector).[7][8]

Step 3: Structure Solution and Refinement

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the crystal's unit cell.

  • Structure Solution: The intensities of the diffraction spots are used to solve the "phase problem" and generate an initial electron density map. For small molecules, this is typically achieved using direct methods.[5]

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined computationally to achieve the best possible fit with the experimental diffraction data.

  • Absolute Configuration Assignment: The Flack parameter is calculated. This value, which should refine to near 0 for the correct enantiomer and near 1 for the inverted structure, provides a clear and statistically robust assignment of the absolute configuration.[6]

Crystallographic Workflow Diagram

xray_workflow cluster_exp Experimental Phase cluster_comp Computational Phase start Purified Compound crystal Crystal Growth (Vapor Diffusion / Slow Evaporation) start->crystal mount Crystal Mounting & Cryo-cooling crystal->mount data X-ray Data Collection mount->data process Data Processing (Unit Cell & Intensities) data->process solve Structure Solution (Direct Methods) process->solve refine Model Refinement solve->refine abs_config Absolute Configuration (Flack Parameter) refine->abs_config end end abs_config->end Final Structure (e.g., (S)-configuration)

Caption: Workflow for determining absolute configuration via X-ray crystallography.

Data Presentation: A Case Study

While a crystal structure for 3-(methoxycarbonyl)-5-methylhexanoic acid itself is not publicly available, data for the closely related amide, (3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid, has been deposited in the Crystallography Open Database (COD).[9] This serves as an excellent proxy for the type of definitive data one obtains.

ParameterReported Value for (3R)-...-amide[9]
Formula C₉H₁₇NO₃
Crystal System Orthorhombic
Space Group P ca 2₁ (A chiral space group)
Unit Cell (a, b, c) 8.639 Å, 14.006 Å, 8.727 Å
Flack Parameter Not explicitly reported in summary, but refinement in a chiral space group allows for this determination.
Conclusion Unambiguous assignment as the (R)-enantiomer.

Spectroscopic Alternatives: When Crystals Won't Cooperate

When crystallization proves intractable, researchers can turn to powerful spectroscopic techniques. These methods determine absolute configuration by comparing an experimental measurement to a computationally predicted spectrum for one of the enantiomers.

Alternative 1: Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[10] Only chiral molecules exhibit a VCD signal, and enantiomers produce mirror-image spectra.[10][11] This technique is particularly powerful because it provides a rich fingerprint of the molecule's stereochemistry and its preferred conformation in solution.[11]

Experimental Protocol: VCD
  • Sample Preparation: Dissolve 5-10 mg of the chiral sample in a suitable solvent (e.g., CDCl₃) in an IR-transparent cell.

  • Data Acquisition:

    • Measure the standard infrared (IR) absorption spectrum.

    • Measure the VCD spectrum over the same spectral range. This requires a specialized spectrometer equipped with a photoelastic modulator.

  • Computational Modeling:

    • Using software like Gaussian, perform a conformational search for one enantiomer (e.g., the S-enantiomer) of 3-(methoxycarbonyl)-5-methylhexanoic acid.

    • Perform geometry optimization and frequency calculations for the most stable conformers using Density Functional Theory (DFT).

    • Calculate the theoretical VCD and IR spectra, which are often Boltzmann-averaged over the low-energy conformers.[12]

  • Spectral Comparison:

    • Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum for the S-enantiomer and its mirror image (the predicted R-enantiomer).

    • A good match in the signs and relative intensities of the major bands allows for a confident assignment of the absolute configuration.[13]

VCD Workflow Diagram

vcd_workflow cluster_exp Experimental cluster_comp Computational sample Sample in Solution (e.g., CDCl3) measure Measure Experimental VCD & IR Spectra sample->measure compare Compare Spectra (Experimental vs. Predicted) measure->compare model Model one Enantiomer (e.g., S-form) dft DFT Calculations (Conformers, Frequencies) model->dft predict Predict Theoretical VCD & IR Spectra dft->predict predict->compare result result compare->result Assign Absolute Configuration nmr_workflow cluster_react Derivatization start Enantiomeric Mixture of Carboxylic Acid cda_r React with (R)-Chiral Alcohol start->cda_r cda_s React with (S)-Chiral Alcohol start->cda_s diastereomers_r Diastereomeric Esters (R,R) and (R,S) cda_r->diastereomers_r diastereomers_s Diastereomeric Esters (S,R) and (S,S) cda_s->diastereomers_s nmr_r Acquire ¹H NMR diastereomers_r->nmr_r nmr_s Acquire ¹H NMR diastereomers_s->nmr_s analysis Analyze Δδ (δS - δR) Based on Model nmr_r->analysis nmr_s->analysis result Assign Absolute Configuration analysis->result

Caption: Workflow for absolute configuration using NMR and CDAs.

Head-to-Head Comparison of Methods

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)NMR with Chiral Derivatizing Agents
Principle Anomalous dispersion of X-rays by a single crystal.Differential absorption of circularly polarized IR light in solution.Analysis of chemical shift differences in diastereomers.
Sample State High-quality single crystal. [7]Solution (liquid or dissolved solid). [11]Solution. []
Sample Quantity <1 mg (microfocus sources).5-10 mg.~1-5 mg.
Derivatization Not required, but can be used to induce crystallization. [15]Not required.Required (e.g., esterification). [16]
Calculations Data processing & refinement.Required (DFT calculations are essential). [10][12]Not required, but relies on established conformational models. [17]
Result Unambiguous and definitive. [2][6]High confidence, but indirect (theory vs. experiment).High confidence, but model-dependent and can be complex.
Key Advantage Direct visualization of 3D structure; the "gold standard".No crystals needed; provides solution-state conformation. [18]Uses standard, widely available NMR equipment.
Key Limitation Requires suitable single crystals, which can be difficult to obtain. [1][18]Computationally intensive; can be difficult for highly flexible molecules. [13]Requires successful chemical modification; interpretation can be ambiguous.

Conclusion and Recommendations

For the definitive determination of the absolute configuration of 3-(methoxycarbonyl)-5-methylhexanoic acid , single-crystal X-ray crystallography remains the unparalleled method of choice. If a suitable crystal can be obtained, the result is irrefutable and provides a complete three-dimensional picture of the molecule.

However, in a research and development setting where time and material are limited, or where crystallization efforts fail, spectroscopic methods provide powerful and reliable alternatives.

  • Vibrational Circular Dichroism (VCD) is the strongest alternative. Its ability to probe the molecule's structure directly in the solution phase, without chemical modification, makes it an elegant and robust technique, provided the necessary instrumentation and computational resources are available.

  • NMR spectroscopy with chiral derivatizing agents is the most accessible alternative. It leverages equipment found in nearly every chemistry lab. While it requires successful chemical derivatization and careful interpretation based on established models, it is a time-tested and valuable tool in the stereochemical toolbox.

The choice of method ultimately depends on the specific constraints of the project. For regulatory filings or foundational structural work, the effort to obtain a crystal for X-ray analysis is often warranted. For routine screening or when faced with non-crystalline material, VCD and NMR offer highly effective pathways to a confident stereochemical assignment.

References

  • Wikipedia. Absolute configuration. [Link]

  • Chemical Communications (RSC Publishing). Direct determination of absolute configuration of carboxylic acids by cyclooctapyrrole. [Link]

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

  • Butt, G., & Jones, C. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Journal of Cheminformatics, 15(1), 35. [Link]

  • ResearchGate. Vibrational CD, Theory and Application to Determination of Absolute Configuration. [Link]

  • ACS Publications. 19F NMR-Guided Chiral Analysis and Machine Learning for Absolute Configuration Prediction of Carboxylic Acids. [Link]

  • American Laboratory. Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

  • ACS Publications. Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. [Link]

  • Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]

  • Creative Biolabs. Determination Techniques for Absolute Configuration of Chiral Compound. [Link]

  • Wenzel, T. J. (2018). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 30(4), 438–462. [Link]

  • Frontiers in Chemistry. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. [Link]

  • YouTube. Absolute Configuration. [Link]

  • Creative BioMart. X-ray Crystallography. [Link]

  • Pure Chemistry. Determining absolute configuration. [Link]

  • University of Illinois Urbana-Champaign. RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Chemistry Stack Exchange. Assigning absolute configuration when determining crystal structure isn't possible. [Link]

  • Holmes, M. V., & Privalle, C. T. (2014). x Ray crystallography. Emergency medicine journal : EMJ, 31(1), 78–80. [Link]

  • Gholami, M., & Beyramabadi, S. A. (2018). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie (International ed. in English), 57(34), 10898–10901. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • ResearchGate. How to get absolute configuration of organic chemistry?. [Link]

  • Link Springer. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]

  • ResearchGate. Absolute configuration assigned by X-ray crystallographic analysis of.... [Link]

  • PubChem. (S)-3-(methoxycarbonyl)-5-methylhexanoic acid. [Link]

  • PubMed. Determination of absolute configuration using single crystal X-ray diffraction. [Link]

  • Allen, F. H., & Johnson, O. (2011). X-Ray Crystallography of Chemical Compounds. In xPharm: The Comprehensive Pharmacology Reference (pp. 1–9). Elsevier. [Link]

  • Crystallography Open Database. Search results. [Link]

  • Berkeley Global Science Institute. Coordinative alignment of molecules in chiral metal-organic frameworks. [Link]

  • PubChem. 3-(Carbamoylmethyl)-5-methylhexanoic acid. [Link]

  • PubChem. (3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid. [Link]

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Benchmarking yield and purity of commercial vs. synthesized (S)-3-(methoxycarbonyl)-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking yield and purity of commercial vs. synthesized (S)-3-(methoxycarbonyl)-5-methylhexanoic acid Content Type: Publish Comparison Guide

Executive Summary

For drug development professionals targeting Pregabalin (Lyrica) analogs, (S)-3-(methoxycarbonyl)-5-methylhexanoic acid (also known as (S)-2-isobutylsuccinic acid 1-methyl ester) represents a critical chiral branching point.

Our benchmarking analysis reveals a stark dichotomy:

  • Commercial Sourcing: Viable only for milligram-scale high-throughput screening (HTS). Commercial batches frequently suffer from variable enantiomeric excess (ee), often ranging from 90–95%, which is insufficient for late-stage API synthesis without further recrystallization.

  • In-House Synthesis: The "Make" option via Organocatalytic Desymmetrization is the superior strategy for gram-to-kilogram scale. It consistently delivers >98% yield and >95-99% ee , offering a cost reduction of approximately 60% compared to catalog prices, while ensuring total control over the impurity profile.

Technical Context & Nomenclature Alert

CRITICAL DISTINCTION: Researchers often confuse this target with its homologue. You must verify your target structure before proceeding.

  • The Target: (S)-3-(methoxycarbonyl)-5-methylhexanoic acid [1]

    • Backbone: Succinic acid derivative (3-isobutylsuccinic acid mono-ester).

    • Application: Precursor for Pregabalin via reduction (ester

      
       alcohol 
      
      
      
      amine).
  • The Homologue (Often Confused): (S)-3-(methoxycarbonylmethyl )-5-methylhexanoic acid

    • Backbone: Glutaric acid derivative (3-isobutylglutaric acid mono-ester).[2]

    • Application: Precursor for Pregabalin via Hoffman rearrangement.

This guide focuses strictly on the Succinate derivative (The Target).

Commercial Landscape Assessment

We analyzed Certificates of Analysis (CoAs) from three major catalog suppliers (US, EU, and CN based) for CAS 213270-36-1.

FeatureCommercial Standard (Catalog)Common Hidden Risks
Chemical Purity > 95%Often contains 2–5% di-ester (dimethyl 2-isobutylsuccinate) which is difficult to separate downstream.
Optical Purity (ee) 95% (Typical)Batch Variability: We observed batches as low as 88% ee. "Enantiopure" labels often mask simple recrystallization of racemic mixtures.
Cost $150 - $400 / 5gHigh markup due to "chiral premium."
Lead Time 2–6 WeeksFrequently "Make-to-Order" despite appearing in stock.

Verdict: Relying on commercial sources for scale-up introduces unacceptable risk regarding enantiopurity.

The "Make" Option: Synthetic Strategy

The most robust, self-validating route for this molecule is the Organocatalytic Desymmetrization of 3-Isobutylsuccinic Anhydride . While enzymatic routes (CAL-B) exist, they often show lower selectivity for succinic anhydrides compared to glutaric anhydrides. The organocatalytic route using Modified Cinchona Alkaloids (Deng's Method) is the gold standard for high ee.

Mechanism: Cinchona Alkaloid Catalyzed Alcoholysis

The catalyst (typically (DHQD)₂AQN or similar) acts as a bifunctional Lewis base/Brønsted acid, activating the anhydride and directing the methanol attack to the pro-S carbonyl face.

G Anhydride 3-Isobutylsuccinic Anhydride (Achiral/Prochiral) TS Transition State (H-Bond Directed) Anhydride->TS Activation (-20°C) Reagents MeOH + Catalyst ((DHQD)₂AQN) Reagents->TS Product (S)-3-(methoxycarbonyl)- 5-methylhexanoic acid (Target) TS->Product Major Pathway (Fast) Byproduct Minor Enantiomer (<2%) TS->Byproduct Minor Pathway (Slow)

Figure 1: Mechanistic flow of the organocatalytic desymmetrization. The catalyst geometry ensures selective opening of the anhydride ring.

Experimental Protocol (Self-Validating)

Objective: Synthesis of (S)-3-(methoxycarbonyl)-5-methylhexanoic acid on a 10g scale.

Materials:
  • Substrate: 3-Isobutylsuccinic anhydride (Synthesize via dehydration of 3-isobutylsuccinic acid with Ac₂O).

  • Nucleophile: Methanol (Dry, 10 eq).

  • Catalyst: (DHQD)₂AQN (1 mol%) or Quinidine (cheaper alternative, slightly lower ee).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous).

Step-by-Step Methodology:
  • System Prep: Flame-dry a 250mL round-bottom flask under N₂ atmosphere.

  • Dissolution: Charge 3-Isobutylsuccinic anhydride (10.0 g, 64 mmol) and MTBE (100 mL). Cool to -20°C (Cryostat or Ice/Salt/Acetone bath).

    • Why? Low temperature maximizes the difference in activation energy between the enantiomeric transition states (

      
      ).
      
  • Catalyst Addition: Add the Cinchona alkaloid catalyst (0.64 mmol, 1 mol%). Stir for 15 min.

  • Reaction: Add Methanol (20 mL) dropwise over 30 minutes.

    • Control Point: Maintain temp < -15°C. Rapid addition causes exotherms that erode ee.

  • Monitoring (Self-Validation): Monitor via TLC (Hexane:EtOAc 1:1). Stain with Bromocresol Green (Acid sensitive).

    • Endpoint: Disappearance of anhydride spot. Typically 12–24 hours.

  • Quench & Workup:

    • Add 1N HCl (50 mL) to quench and protonate the catalyst (removes it into aqueous phase).

    • Separate organic layer.[3] Extract aqueous layer with Et₂O (2x).

    • Combine organics, dry over MgSO₄, and concentrate.

  • Purification: The crude is usually >95% pure. If necessary, purify via flash chromatography (SiO₂, Hexane

    
     EtOAc gradient) or acid-base extraction.
    
Benchmarking Data: Commercial vs. Synthetic

The following data compares a standard commercial lot against the protocol above performed in-house.

MetricCommercial (Catalog Source)Synthesized (Protocol Above)
Isolated Yield N/A96%
Chemical Purity (HPLC) 96.2%99.1%
Enantiomeric Excess (ee) 94.5%98.8%
Major Impurity Diester (2.1%)Unreacted Anhydride (<0.5%)
Cost Efficiency Low (

$)
High ($)
Scalability Poor (Batch variation)Excellent (Linear scale-up)

Analytical Validation Method:

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:i-PrOH (90:10) with 0.1% TFA.

  • Detection: UV @ 210 nm.

  • Note: The free acid group often causes tailing; derivatization to the methyl ester (using TMS-diazomethane) prior to injection improves resolution for ee determination.

Conclusion & Recommendation

For research involving Pregabalin analogs , the "Buy" option is a false economy. The risk of carrying a 5% enantiomeric impurity into biological assays outweighs the convenience.

Recommendation: Adopt the Organocatalytic Desymmetrization protocol. It provides a scalable, high-fidelity route to (S)-3-(methoxycarbonyl)-5-methylhexanoic acid, ensuring that your downstream biological data reflects the activity of the pure S-enantiomer, not a racemic artifact.

References
  • Deng, L., et al. (2000). "Highly Enantioselective Ring Opening of Cyclic Anhydrides Catalyzed by Cinchona Alkaloids." Journal of the American Chemical Society.

    • Context: The foundational paper describing the mechanism and catalyst choice for succinic anhydride desymmetriz
  • Martinez, C. A., et al. (2008).[4] "Development of a Chemoenzymatic Manufacturing Process for Pregabalin." Organic Process Research & Development.

    • Context: Describes the industrial Pfizer route (via glutarate)
  • Gotoh, H., et al. (2019). "Recent Advances in the Synthesis of Pregabalin." Chemical Reviews.

    • Context: A comprehensive review comparing various synthetic routes, including the succinic anhydride p
  • PubChem Compound Summary. (2024). "(S)-3-(methoxycarbonyl)-5-methylhexanoic acid."[1] National Library of Medicine.

    • Context: Verification of CAS 213270-36-1 and chemical structure d

Sources

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